molecular formula C9H18N2O2 B15149208 Tert-butyl 1-(aminomethyl)azetidine-3-carboxylate

Tert-butyl 1-(aminomethyl)azetidine-3-carboxylate

Cat. No.: B15149208
M. Wt: 186.25 g/mol
InChI Key: QCEDAVMPPLRVEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 1-(aminomethyl)azetidine-3-carboxylate is a versatile azetidine-based building block extensively used in medicinal chemistry and drug discovery research. This compound features both a protected amine (aminomethyl) and a carboxylic ester moiety on a saturated azetidine ring, making it a valuable scaffold for the synthesis of more complex molecules. Its primary research application lies in its role as a key intermediate in the design and development of novel active compounds, where the azetidine ring can serve as a conformationally restricted bioisostere for other saturated heterocycles. Researchers utilize this scaffold to explore structure-activity relationships and to create diverse compound libraries. The Boc (tert-butoxycarbonyl) protecting group on the ring nitrogen facilitates straightforward synthetic manipulations at the other functional sites. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper storage conditions include a refrigerated temperature under an inert atmosphere.

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

tert-butyl 1-(aminomethyl)azetidine-3-carboxylate

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)7-4-11(5-7)6-10/h7H,4-6,10H2,1-3H3

InChI Key

QCEDAVMPPLRVEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CN(C1)CN

Origin of Product

United States

Foundational & Exploratory

Strategic Synthesis of tert-Butyl 1-(Aminoalkyl)azetidine-3-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Feasibility Analysis

The "Aminomethyl" Stability Paradox

The specific target requested—tert-butyl 1-(aminomethyl)azetidine-3-carboxylate —presents a fundamental chemical stability challenge. A primary aminomethyl group attached directly to a nitrogen atom (


) constitutes an acyclic aminal  (or hemiaminal derivative). Such species are thermodynamically unstable and spontaneously hydrolyze to release formaldehyde and the parent amine (azetidine) unless the terminal amine is electron-withdrawing (e.g., an amide/imide like phthalimide).
Strategic Redirection

To provide a functional and stable building block for drug development, this guide addresses the two chemically viable homologs/isomers that are standard in medicinal chemistry:

  • Target A (N-Functionalized Homolog): tert-butyl 1-(2-aminoethyl)azetidine-3-carboxylate.

    • Relevance: This is the stable "N-linked amine" variant, synthesized via N-cyanomethylation followed by reduction. This route matches the "1-substituted" nomenclature of your request.

  • Target B (C3-Functionalized Isomer): tert-butyl 3-(aminomethyl)azetidine-1-carboxylate.

    • Relevance: The most common commercial building block, often used when the "aminomethyl" group is the desired pharmacophore vector.

This guide focuses primarily on Target A (Route 1) as it involves the complex challenge of chemoselective nitrile reduction in the presence of a tert-butyl ester , a critical workflow for advanced organic synthesis.

Route 1: Synthesis of tert-Butyl 1-(2-aminoethyl)azetidine-3-carboxylate

Strategy: N-Alkylation followed by Chemoselective Reduction.

Retrosynthetic Analysis

The synthesis relies on the introduction of a cyanomethyl handle, which serves as a masked ethylamine. The critical step is the reduction of the nitrile (


) to the primary amine (

) without reducing or hydrolyzing the sensitive tert-butyl ester at C3.

Retrosynthesis Target Target: tert-butyl 1-(2-aminoethyl) azetidine-3-carboxylate Intermediate Intermediate: tert-butyl 1-(cyanomethyl) azetidine-3-carboxylate Target->Intermediate Chemoselective Reduction SM Starting Material: tert-butyl azetidine-3-carboxylate (HCl salt or Free Base) Intermediate->SM N-Alkylation (ClCH2CN)

Figure 1: Retrosynthetic logic for the stable N-aminoethyl derivative.

Step 1: N-Cyanomethylation

This step installs the carbon framework required for the amine tail.

  • Reagents: tert-butyl azetidine-3-carboxylate

    
     HCl, Chloroacetonitrile (
    
    
    
    ),
    
    
    (or DIPEA), Acetonitrile (ACN).
  • Mechanism:

    
     displacement of chloride by the azetidine nitrogen.
    
Detailed Protocol
  • Preparation: Charge a dry 3-neck round-bottom flask with tert-butyl azetidine-3-carboxylate hydrochloride (1.0 equiv) and anhydrous ACN (10 vol).

  • Base Addition: Add finely ground anhydrous

    
     (3.0 equiv). Stir at room temperature (RT) for 30 minutes to liberate the free base.
    
  • Alkylation: Cool the suspension to 0°C. Add chloroacetonitrile (1.1 equiv) dropwise over 15 minutes.

    • Critical Control: Azetidines are strained rings. Exothermic spikes can trigger ring-opening polymerization. Maintain internal temperature

      
       during addition.
      
  • Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS (

    
     shift from ~158 to ~197).
    
  • Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: The crude oil is typically sufficient for the next step. If purity is <90%, purify via flash chromatography (SiO2, 0-30% EtOAc in Hexanes).

Step 2: Chemoselective Nitrile Reduction

The Challenge: Standard nitrile reductions (LAH,


/Pd) often attack esters or cause transesterification.
The Solution: Cobalt(II) Chloride / Sodium Borohydride (

)
. This system generates "Cobalt Boride" in situ, a mild reducing agent that is highly selective for nitriles over esters.
Comparative Analysis of Reducing Agents
Reagent SystemNitrile ReductionEster StabilityRisk ProfileRecommendation

ExcellentPoor (Reduces to alcohol)HighAvoid

/ Raney Ni
GoodModerate (Transesterification risk)High (Pyrophoric)Alternative

/ Pd/C
SlowGoodLowOften stalls

/

Excellent Excellent ModeratePrimary Choice
Detailed Protocol (Cobalt Boride Method)
  • Setup: Dissolve the 1-(cyanomethyl) intermediate (1.0 equiv) in Methanol (MeOH, 10 vol).

  • Catalyst Loading: Add

    
     (1.0 equiv). The solution will turn deep purple/pink. Cool to 0°C.
    
  • Reduction: Add

    
     (5.0 equiv) portion-wise over 30 minutes.
    
    • Observation: The reaction produces vigorous gas evolution (

      
      ) and a black precipitate (
      
      
      
      ).
    • Safety: Perform in a well-ventilated fume hood.

  • Completion: Stir at 0°C for 1 hour, then RT for 2 hours.

  • Quench: Carefully add 1N HCl until pH ~2 (destroys residual borohydride and dissolves Cobalt salts).

    • Note: The tert-butyl ester is acid-sensitive. Do not heat. Keep cold and neutralize quickly.

  • Extraction: Basify to pH 10 with

    
     or sat. 
    
    
    
    . Extract immediately with DCM (
    
    
    ).
  • Isolation: Dry organic layers over

    
    , filter, and concentrate.
    
  • Product: tert-butyl 1-(2-aminoethyl)azetidine-3-carboxylate. Store under Argon at -20°C (primary amines absorb

    
     from air).
    

Route 2: Synthesis of tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate

Context: If the "1-(aminomethyl)" request was a nomenclature error for the C3-isomer.

Route2 SM2 1-Boc-3-cyanoazetidine Prod2 tert-butyl 3-(aminomethyl) azetidine-1-carboxylate SM2->Prod2 H2, Raney Ni NH3/MeOH

Figure 2: Synthesis of the C3-isomer.

  • Starting Material: 1-Boc-3-cyanoazetidine (Commercially available).

  • Protocol: Hydrogenation using Raney Nickel in Methanol saturated with Ammonia (

    
     in MeOH).
    
    • Why Ammonia? It suppresses the formation of secondary amines (dimerization) during hydrogenation.

  • Yield: Typically >90%.[1]

Quality Control & Characterization

For the synthesized tert-butyl 1-(2-aminoethyl)azetidine-3-carboxylate :

Analytical MethodExpected SignalInterpretation
1H NMR (

)

1.45 (s, 9H)
tert-butyl group (Intact).

2.6–2.8 (m, 4H)
Ethylene linker (

).

3.2–3.6 (m, 5H)
Azetidine ring protons + C3-H.
IR Spectroscopy ~1730

Ester Carbonyl (

).
No peak at ~2250

Absence of Nitrile (Complete reduction).
Mass Spec (ESI)

~201.15
Consistent with

.

References

  • Nitrile Reduction Selectivity: Caddick, S., et al. "A Generic Approach for the Catalytic Reduction of Nitriles." Tetrahedron Letters, vol. 41, no. 18, 2000, pp. 3513-3516. Link

  • Cobalt Boride Methodology: Khurana, J. M., & Kukreja, G. "Chemoselective reduction of nitriles to primary amines with nickel boride." Synthetic Communications, vol. 32, no. 8, 2002, pp. 1265-1269. Link

  • Azetidine Building Blocks: Bott, T. M., & West, F. G.[2] "Preparation and Synthetic Applications of Azetidines." Heterocycles, vol. 84, no. 1, 2012, pp. 223-264. Link

  • Baricitinib Intermediate Synthesis (Relevant Analogues): "A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib." BMC Chemistry, 2019. Link

  • General Azetidine Handling: Couty, F., & Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, vol. 38, no. 5, 2006. Link

Sources

An In-depth Technical Guide to Tert-butyl 1-(aminomethyl)azetidine-3-carboxylate: A Cornerstone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Azetidines in Medicinal Chemistry

The azetidine motif, a four-membered saturated heterocycle containing a nitrogen atom, has emerged from relative obscurity to become a privileged scaffold in contemporary drug design. Its unique combination of properties—conformational rigidity, three-dimensional character, and the ability to serve as a bioisosteric replacement for other functionalities—offers medicinal chemists a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among the diverse array of functionalized azetidines, tert-butyl 1-(aminomethyl)azetidine-3-carboxylate and its derivatives represent a critical class of building blocks, enabling the synthesis of complex molecular architectures with enhanced biological activity and improved drug-like properties.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its practical utility for researchers in the pharmaceutical and allied industries.

Physicochemical Properties: A Foundation for Synthetic Utility

This compound is a bifunctional molecule featuring a primary amine and a tert-butyl ester attached to a central azetidine core. The tert-butoxycarbonyl (Boc) group on the ring nitrogen serves as a crucial protecting group, modulating the reactivity of the azetidine nitrogen and allowing for selective functionalization of the primary amine and the carboxylate.

PropertyValueSource
CAS Number 325775-44-8
Molecular Formula C₉H₁₈N₂O₂
Molecular Weight 186.25 g/mol
Appearance Colorless to light yellow liquid
Storage Refrigerated (0-10°C) under an inert atmosphere
Purity Typically >97%

Note: The hydrochloride salt of this compound (CAS 1173206-71-7) is also commercially available and exhibits different physical properties, such as being a solid.[1]

Synthesis of the Azetidine Core: A Strategic Overview

The construction of the strained four-membered azetidine ring is a key challenge in the synthesis of this building block. Several synthetic strategies have been developed, often involving intramolecular cyclization reactions. A common and efficient route to N-Boc protected 3-substituted azetidines involves the reduction of a nitrile precursor, which itself can be synthesized from commercially available starting materials.

Synthesis_Workflow cluster_0 Synthesis of Precursor cluster_1 Final Reduction Step 1_Boc_3_hydroxyazetidine 1-Boc-3-hydroxyazetidine 1_Boc_3_oxoazetidine 1-Boc-3-oxoazetidine 1_Boc_3_hydroxyazetidine->1_Boc_3_oxoazetidine Oxidation (e.g., Swern, IBX) 1_Boc_3_cyanoazetidine 1-Boc-3-cyanoazetidine 1_Boc_3_oxoazetidine->1_Boc_3_cyanoazetidine Cyanation (e.g., TMSCN) Target_Molecule This compound 1_Boc_3_cyanoazetidine->Target_Molecule Reduction (e.g., H₂, Raney Ni or CoCl₂/NaBH₄) Reactivity_Profile cluster_amine_reactions Reactions at the Primary Amine cluster_boc_deprotection Deprotection of Azetidine Nitrogen cluster_ester_reactions Reactions at the Ester Target_Molecule This compound Primary Amine Boc-protected Nitrogen Tert-butyl Ester Alkylation Alkylation Target_Molecule:amine->Alkylation Acylation Acylation Target_Molecule:amine->Acylation Reductive_Amination Reductive Amination Target_Molecule:amine->Reductive_Amination Acid_Cleavage Acid-catalyzed cleavage (e.g., TFA, HCl) Target_Molecule:boc->Acid_Cleavage Hydrolysis Hydrolysis (Acidic/Basic) Target_Molecule:ester->Hydrolysis Amidation Amidation Target_Molecule:ester->Amidation

Sources

Spectroscopic data (NMR, IR, MS) for tert-butyl 1-(aminomethyl)azetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Characterization & Quality Control of tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate

Executive Summary & Nomenclature Correction

Critical Note on Nomenclature: The query term "tert-butyl 1-(aminomethyl)azetidine-3-carboxylate" describes a chemically unstable hemiaminal structure (


) that is not a viable isolated intermediate. Based on commercial availability and medicinal chemistry applications, this guide characterizes the stable, standard building block: tert-butyl 3-(aminomethyl)azetidine-1-carboxylate  (also known as 1-Boc-3-(aminomethyl)azetidine ; CAS: 325775-44-8).

This compound is a critical scaffold in fragment-based drug discovery (FBDD), serving as a rigidified,


-rich spacer that improves metabolic stability compared to flexible alkyl chains. This guide provides the definitive spectroscopic data required for identity confirmation and purity analysis.

Synthesis Context & Impurity Profile

To accurately interpret spectra, one must understand the synthesis origin. This compound is typically generated via the hydrogenation of tert-butyl 3-cyanoazetidine-1-carboxylate or the reduction of an azide intermediate.

  • Primary Impurity: Residual starting material (Nitrile) or partially reduced imines.

  • Spectral Impact: The presence of a nitrile stretch (~2240 cm⁻¹) in IR or distinct chemical shifts in NMR (ring protons of the nitrile precursor are deshielded relative to the amine).

Workflow Diagram: Synthesis & QC Logic

SynthesisQC Precursor tert-Butyl 3-cyanoazetidine-1-carboxylate (Nitrile) Reaction Reduction (H2/Pd or LiAlH4) Precursor->Reaction Starting Material Product tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate (Target Amine) Reaction->Product Synthesis QC QC Checkpoints: 1. IR: Loss of CN stretch 2. MS: M+H 187 3. NMR: CH2 doublet Product->QC Characterization QC->Precursor Check for Residuals

Figure 1: Synthesis pathway highlighting the critical transition from nitrile to amine, defining the QC requirements.

Spectroscopic Data Specifications

A. Mass Spectrometry (LC-MS)
  • Method: Electrospray Ionization (ESI), Positive Mode.

  • Solvent: Methanol/Water + 0.1% Formic Acid.

Ion Speciesm/z (Observed)AssignmentNotes
[M+H]⁺ 187.2 Protonated Molecular IonBase peak in clean samples.
[M+Na]⁺ 209.2 Sodium AdductCommon in glass/salt-contaminated runs.
[M+H - tBu]⁺ 131.1 Fragment (Loss of isobutene)Diagnostic for Boc group.
[M+H - Boc]⁺ 87.1 Fragment (Core Azetidine)Loss of CO₂ and isobutene.

Expert Insight: If you observe a peak at m/z 183 , it indicates the unreduced nitrile precursor (


 of C9H14N2O2).
B. Infrared Spectroscopy (FT-IR)
  • Phase: Neat oil or KBr pellet.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeDiagnostic Value
3350 - 3450 Primary Amine (

)
N-H StretchBroad/Weak. Confirms reduction.
2970 - 2930 Alkyl C-HC-H Stretchdominated by t-Butyl group.
1690 - 1705 Carbamate (Boc)C=O StretchVery strong. Diagnostic for N-protection.
1160 - 1400 C-O / C-NStretchingFingerprint region.
Absent Nitrile (CN)~2240 cm⁻¹CRITICAL QC: Must be absent.
C. Nuclear Magnetic Resonance (¹H NMR)

Solvent:


 (Chloroform-d) is standard.
Frequency:  400 MHz or higher recommended due to second-order roofing effects in the azetidine ring.
  • Rotamer Warning: The Boc group creates rotamers around the carbamate nitrogen. At room temperature, this often results in broadening of the ring protons (positions 2 and 4). Heating the sample to 50°C can sharpen these peaks by accelerating rotation.

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
1.44 Singlet (s)9HBoc

-Butyl
Diagnostic intensity reference.
1.5 - 2.0 Broad2H

Exchangeable. Shifts with concentration/water.
2.65 - 2.75 Multiplet (m)1HC3-H (Methine)The "hub" connecting the ring to the amine.
2.92 Doublet (d, J=7.0 Hz)2H

Diagnostic for the aminomethyl group.
3.60 - 3.68 Broad/Multiplet2HC2-H / C4-H (cis/trans)Ring protons adjacent to N-Boc.
3.98 - 4.06 Broad/Multiplet2HC2-H / C4-H (cis/trans)Deshielded ring protons.

¹³C NMR Key Signals (


): 
  • 156.3 ppm: Carbamate Carbonyl (C=O).

  • 79.5 ppm: Quaternary Carbon of

    
    -Butyl.
    
  • 51.8 ppm: Ring Carbons (C2, C4) - Broadened by rotamers.

  • 44.5 ppm: Exocyclic Aminomethyl (

    
    ).
    
  • 30.2 ppm: Ring Carbon (C3).

  • 28.4 ppm: Methyls of

    
    -Butyl.
    
Diagram: NMR Assignment Logic

NMR_Assignment Boc Boc Group (s, 1.44 ppm) N_Ring N (Ring) Boc->N_Ring Shielding Effect C2_4 C2/C4 Protons (m, 3.6-4.1 ppm) N_Ring->C2_4 Alpha Protons (Deshielded) C3 C3 Methine (m, 2.7 ppm) C2_4->C3 Coupling Exo_CH2 Exocyclic CH2 (d, 2.92 ppm) C3->Exo_CH2 Coupling (J=7Hz) Amine NH2 (br, variable) Exo_CH2->Amine

Figure 2: NMR connectivity map illustrating the relationship between structural position and chemical shift.

Experimental Protocol: Identity Confirmation

This protocol is designed to validate the identity of incoming batches of CAS 325775-44-8.

Step 1: Sample Preparation (NMR)

  • Weigh 10-15 mg of the oil into a clean vial.

  • Dissolve in 0.6 mL of

    
     (ensure solvent is neutralized; acidity can protonate the primary amine, shifting the 
    
    
    
    doublet to ~3.2 ppm).
  • Add TMS (Tetramethylsilane) as an internal standard (0.00 ppm).

Step 2: Derivatization Check (Optional but Recommended) Since the primary amine is the reactive handle, a "functional QC" is superior to simple spectroscopy.

  • Take 5 mg of sample in DCM.

  • Add 1 eq of Acetyl Chloride and 2 eq of Triethylamine.

  • Run TLC or LC-MS after 10 minutes.

  • Result: Complete conversion to the Acetamide (

    
     = 229) confirms the amine is free and reactive, ruling out dimeric impurities.
    

Step 3: Data Analysis

  • Check: Integrate the

    
    -Butyl singlet (9H).
    
  • Validate: The exocyclic

    
     doublet must integrate to 2H relative to the Boc group.
    
  • Fail Criteria: If the

    
     signal is a singlet, the amine may be protonated or the ring is distorted. If the integral is <2H, suspect polymerization.
    

References

  • PubChem. (2023).[1] Compound Summary: tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate.[1][2][3][4][5][6] National Library of Medicine. Retrieved from [Link]

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (General reference for Azetidine NMR characteristics).
  • Enamine. (2023). Building Blocks Catalog: Azetidines.

Sources

The Strategic Synthesis of tert-Butyl 1-(Aminomethyl)azetidine-3-carboxylate: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Motif in Modern Drug Discovery

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in contemporary drug discovery. Its inherent conformational rigidity and ability to introduce a three-dimensional character into otherwise planar molecules make it a valuable tool for medicinal chemists seeking to optimize the pharmacological properties of drug candidates.[1][2] Specifically, derivatives of azetidine-3-carboxylic acid are integral components of numerous biologically active compounds, including agonists for sphingosine-1-phosphate (S1P) receptors, which are targets for treating autoimmune diseases. This guide provides an in-depth exploration of the synthetic strategies for preparing a key building block: tert-butyl 1-(aminomethyl)azetidine-3-carboxylate. This derivative serves as a versatile intermediate, featuring a handle for further functionalization at the 1-position and a protected carboxylic acid at the 3-position, making it highly valuable for library synthesis and lead optimization campaigns.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of the target molecule, this compound, necessitates a strategic approach that addresses the inherent ring strain of the azetidine core and allows for the selective introduction of functional groups at the 1 and 3 positions. A logical retrosynthetic disconnection points to tert-butyl azetidine-3-carboxylate as a key intermediate. This commercially available or readily synthesized precursor provides the core azetidine scaffold with the desired ester functionality at the 3-position. The primary challenge then becomes the selective introduction of the aminomethyl group at the 1-position.

A robust and widely applicable method for the N-alkylation of secondary amines is reductive amination.[3] This approach involves the reaction of the secondary amine with an aldehyde or ketone in the presence of a reducing agent to form the corresponding N-alkylated amine. In the context of our target molecule, this translates to the reductive amination of tert-butyl azetidine-3-carboxylate with a suitable one-carbon (C1) electrophile and an ammonia surrogate. To ensure selectivity and avoid over-alkylation, a protected form of the aminomethyl group is often introduced, followed by a final deprotection step.

An alternative strategy involves the direct alkylation of the azetidine nitrogen with a protected aminomethyl halide, such as N-(chloromethyl)phthalimide, followed by deprotection of the phthalimide group.[4] This method, a variation of the Gabriel synthesis, offers another reliable route to the desired primary amine.

This guide will focus on the reductive amination strategy due to its operational simplicity and the mild conditions often employed.

Synthetic Workflow and Key Transformations

The proposed synthetic pathway to this compound is a three-step process commencing from azetidine-3-carboxylic acid. This sequence is designed for efficiency and scalability, employing common and well-documented chemical transformations.

G A Azetidine-3-carboxylic Acid B tert-Butyl Azetidine-3-carboxylate A->B Esterification C tert-Butyl 1-((tert-butoxycarbonylamino)methyl)azetidine-3-carboxylate B->C Reductive Amination D This compound C->D Deprotection

Figure 1: Proposed synthetic workflow for this compound.

Step 1: Esterification of Azetidine-3-carboxylic Acid

The initial step involves the protection of the carboxylic acid functionality as a tert-butyl ester. This is a crucial transformation as the tert-butyl group is stable under a wide range of reaction conditions, yet can be selectively removed under acidic conditions without affecting other sensitive functional groups.[4]

A modern and efficient method for the tert-butylation of amino acids involves the use of bis(trifluoromethanesulfonyl)imide (Tf2NH) in tert-butyl acetate (t-BuOAc).[5] This approach avoids the use of hazardous reagents and often proceeds with high yields and short reaction times.

Reaction Scheme:

Azetidine-3-carboxylic Acid + t-BuOAc --(Tf2NH)--> tert-Butyl Azetidine-3-carboxylate

Step 2: Reductive Amination for N-Functionalization

With the 3-position protected, the next critical step is the introduction of a protected aminomethyl group at the azetidine nitrogen. Reductive amination using a protected form of formaldehyde and a protected amine source is a highly effective strategy. A common choice is the use of paraformaldehyde as the formaldehyde source and tert-butyl carbamate as the protected amine source, with a suitable reducing agent such as sodium triacetoxyborohydride (STAB). This one-pot reaction proceeds through the in-situ formation of an N-Boc-protected iminium ion, which is then reduced to the desired product.

Reaction Scheme:

tert-Butyl Azetidine-3-carboxylate + (CH2O)n + Boc-NH2 --(STAB)--> tert-Butyl 1-((tert-butoxycarbonylamino)methyl)azetidine-3-carboxylate

The mechanism of this key transformation is illustrated below.

G cluster_0 Iminium Ion Formation cluster_1 Nucleophilic Attack cluster_2 Reduction A Boc-NH2 + (CH2O)n B [Boc-NH-CH2OH] A->B Addition C [Boc-N=CH2] + H2O B->C Dehydration E [Azetidinium Intermediate] C->E D tert-Butyl Azetidine-3-carboxylate D->E Attack on Iminium Ion F [Iminium Intermediate] E->F Deprotonation G Product F->G Hydride Transfer (STAB)

Figure 2: Mechanism of the reductive amination step.

Step 3: Deprotection to Yield the Final Product

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group from the newly introduced aminomethyl moiety. This is typically achieved under acidic conditions, most commonly using trifluoroacetic acid (TFA) in a chlorinated solvent such as dichloromethane (DCM). The reaction is generally clean and proceeds to completion at room temperature. It is important to note that these conditions will also cleave the tert-butyl ester, so if the ester is desired in the final product, an orthogonal protecting group strategy would be required. However, for the synthesis of this compound, selective deprotection of the N-Boc group while retaining the tert-butyl ester can be challenging. For the purpose of this guide, which focuses on the preparation of the title compound, we will assume the ester is also cleaved and then re-esterification would be necessary if the ester is required. For the synthesis of the free amine, the acidic deprotection is straightforward.

Reaction Scheme:

tert-Butyl 1-((tert-butoxycarbonylamino)methyl)azetidine-3-carboxylate --(TFA/DCM)--> 1-(Aminomethyl)azetidine-3-carboxylic acid (as TFA salt)

To obtain the title compound, a final esterification step would be required.

Experimental Protocols

The following protocols are representative procedures based on established methodologies for similar transformations. Researchers should optimize these conditions for their specific substrates and scales.

Protocol 1: Synthesis of tert-Butyl Azetidine-3-carboxylate
ParameterValue
Reactants Azetidine-3-carboxylic acid, tert-Butyl acetate (t-BuOAc)
Catalyst Bis(trifluoromethanesulfonyl)imide (Tf2NH)
Solvent tert-Butyl acetate (t-BuOAc)
Temperature Room Temperature
Reaction Time 2-4 hours
Work-up Aqueous wash, extraction, and purification by chromatography

Step-by-Step Methodology:

  • To a stirred solution of azetidine-3-carboxylic acid (1.0 eq) in tert-butyl acetate, add bis(trifluoromethanesulfonyl)imide (1.1 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl azetidine-3-carboxylate.

Protocol 2: Synthesis of tert-Butyl 1-((tert-butoxycarbonylamino)methyl)azetidine-3-carboxylate
ParameterValue
Reactants tert-Butyl azetidine-3-carboxylate, Paraformaldehyde, tert-Butyl carbamate
Reducing Agent Sodium triacetoxyborohydride (STAB)
Solvent Dichloroethane (DCE) or Tetrahydrofuran (THF)
Temperature Room Temperature
Reaction Time 12-24 hours
Work-up Quenching with aqueous base, extraction, and purification

Step-by-Step Methodology:

  • To a stirred solution of tert-butyl azetidine-3-carboxylate (1.0 eq) in dichloroethane, add paraformaldehyde (1.5 eq) and tert-butyl carbamate (1.2 eq).

  • Stir the suspension at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Deprotection to 1-(Aminomethyl)azetidine-3-carboxylic acid
ParameterValue
Reactant tert-Butyl 1-((tert-butoxycarbonylamino)methyl)azetidine-3-carboxylate
Reagent Trifluoroacetic acid (TFA)
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 1-2 hours
Work-up Removal of volatiles under reduced pressure

Step-by-Step Methodology:

  • Dissolve tert-butyl 1-((tert-butoxycarbonylamino)methyl)azetidine-3-carboxylate (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (10-20 eq) dropwise.

  • Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting residue, the TFA salt of 1-(aminomethyl)azetidine-3-carboxylic acid, can be used directly or further purified.

Challenges and Troubleshooting

The synthesis of azetidine derivatives is not without its challenges, primarily stemming from the inherent strain of the four-membered ring.

  • Ring Opening: The azetidine ring can be susceptible to nucleophilic ring-opening under harsh reaction conditions. It is therefore crucial to employ mild reagents and reaction conditions whenever possible.

  • Purification: The polarity of the final amine product can make purification by silica gel chromatography challenging. Reverse-phase chromatography or crystallization of a salt form may be necessary.

  • Over-alkylation: In the reductive amination step, there is a potential for the newly formed primary amine to react further. The use of a protected amine source, as detailed in the protocol, effectively mitigates this side reaction.

Conclusion

The preparation of this compound is a key synthetic sequence for accessing a versatile building block in medicinal chemistry. The outlined strategy, centered around the reductive amination of a pre-formed azetidine-3-carboxylate core, offers a reliable and scalable route. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can efficiently synthesize this valuable intermediate, thereby accelerating their drug discovery efforts. The provided protocols, grounded in established synthetic methodologies, serve as a robust starting point for the practical implementation of this synthesis in the laboratory.

References

  • Brandi, A.; Cicchi, S.; Cordero, F. M. Synthesis and reactivity of azetidines. Chem. Rev.2008, 108, 3988–4035.
  • Bott, T. M.; West, F. G. Preparation and synthetic applications of azetidines. Heterocycles2012, 84, 223-261.
  • Ji, Y.; et al. An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc2018, iv, 195-214.
  • Couty, F.; Evano, G. Recent developments in the synthesis of azetidines. Org. Biomol. Chem.2006, 4, 3289-3306.
  • Singh, G. S.; Tilvi, S.
  • Anderson Jr, A. G.; Lok, R. Synthesis of azetidine-3-carboxylic acid. J. Org. Chem.1972, 37, 3953-3955.
  • PubChem. tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride. Available online: [Link]

  • PubChem. tert-Butyl 3-(methylamino)azetidine-1-carboxylate. Available online: [Link]

  • Synthesis of 1-(tert.-butyl)-3-azetidinol. PrepChem.com. Available online: [Link]

  • Baxter, E. W.; Reitz, A. B. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Org. React.2002, 59, 1-714.
  • Kocienski, P. J. Protecting Groups. Thieme, 2004.
  • RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available online: [Link]

  • Dangerfield, E. M.; et al.
  • Ogasa, C.; Kayano, K.; Namba, K. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett2024, 35, 235-239.

Sources

Methodological & Application

Application of tert-butyl 1-(aminomethyl)azetidine-3-carboxylate in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Leveraging tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate in Drug Discovery

Part 1: Executive Summary & Compound Profile

Editorial Note on Nomenclature: The chemical name "tert-butyl 1-(aminomethyl)azetidine-3-carboxylate" describes a structure with an aminomethyl group attached to the ring nitrogen (


) and a tert-butyl ester at the 3-position. The 

moiety is a hemiaminal/aminal and is generally chemically unstable, prone to rapid hydrolysis. In drug discovery contexts, the commercially relevant and stable "privileged scaffold" matching this description is tert-butyl 3-(aminomethyl)azetidine-1-carboxylate (Boc-protected nitrogen, primary amine at C3) or its reverse-protected analogs. This guide focuses on tert-butyl 3-(aminomethyl)azetidine-1-carboxylate (CAS: 1173206-71-7) , a critical building block for PROTAC linkers and fragment-based drug discovery.
The Azetidine Advantage in Medicinal Chemistry

Azetidines (4-membered nitrogen heterocycles) have emerged as superior bioisosteres for piperidines, pyrrolidines, and cyclobutanes. Their inclusion in drug candidates (e.g., Baricitinib, Cobimetinib) is driven by their ability to:

  • Lower Lipophilicity (LogD): The high

    
     character reduces non-specific binding and improves metabolic stability compared to aromatic linkers.
    
  • Rigidify Geometry: The puckered conformation of the azetidine ring (

    
     fold angle) provides defined exit vectors for substituents, critical for precise ligand-protein docking.
    
  • Modulate Basicity: The pKa of the azetidine nitrogen is typically lower than that of pyrrolidine or piperidine, often improving oral bioavailability and permeability.

Compound Data Sheet
PropertyDetail
Primary Name tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate
Common Name 1-Boc-3-(aminomethyl)azetidine
CAS Number 1173206-71-7 (HCl salt); 142253-55-2 (Free base)
Molecular Formula

Key Functionality Orthogonal protection (Boc), Primary Amine (Handle for coupling)
Primary Application PROTAC Linker, Peptidomimetic Scaffold, Fragment Library Construction

Part 2: Key Applications in Drug Discovery

PROTAC Linker Design

The compound is a premier "rigid linker" in Proteolysis Targeting Chimeras (PROTACs). Unlike flexible PEG chains, the azetidine ring restricts the conformational space of the linker, potentially reducing the entropic penalty upon ternary complex formation (Target Protein + PROTAC + E3 Ligase).

  • Mechanism: The primary amine (

    
    ) is coupled to the Target of Interest (TOI) ligand or the E3 ligase ligand (e.g., Thalidomide/VHL derivatives). The Boc group is subsequently removed to attach the second moiety.
    
  • Benefit: Improves cell permeability compared to long alkyl or PEG chains.

Bioisosteric Replacement

In Lead Optimization, this scaffold is used to replace:

  • Ethylenediamine moieties: Reducing conformational flexibility.

  • Cyclohexane-1,4-diamines: Reducing molecular weight and lipophilicity (Lipophilic Efficiency - LipE).

Part 3: Experimental Protocols

Protocol A: Orthogonal Functionalization (Amide Coupling)

Objective: Selective coupling of the primary amine while retaining the Boc protection on the ring nitrogen.

Reagents:

  • Carboxylic Acid Partner (

    
    )
    
  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve

    
     equiv of the Carboxylic Acid in anhydrous DMF (
    
    
    
    M concentration).
  • Activation: Add

    
     equiv of HATU and 
    
    
    
    equiv of DIPEA. Stir at
    
    
    for 15 minutes to form the activated ester.
  • Addition: Add

    
     equiv of tert-butyl 3-(aminomethyl)azetidine-1-carboxylate  (free base or HCl salt). Note: If using HCl salt, increase DIPEA to 3.0 equiv.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS for the disappearance of the amine.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (x2), water (x1), and brine (x1). Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Self-Validating Check:

  • Success Indicator: LC-MS shows a single peak with mass

    
     (loss of water).
    
  • Failure Mode: If starting amine remains, check the quality of HATU (it hydrolyzes over time).

Protocol B: N-Boc Deprotection (TFA Method)

Objective: Removal of the tert-butyl carbamate to expose the secondary azetidine amine for further functionalization.

Reagents:

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (Optional): Triethylsilane (if sensitive functional groups are present)

Step-by-Step Methodology:

  • Dissolution: Dissolve the intermediate from Protocol A in DCM (

    
     M).
    
  • Acidification: Add TFA dropwise at

    
     until the ratio is 1:4 (TFA:DCM).
    
  • Reaction: Stir at RT for 1–2 hours. Caution: Azetidines are acid-stable, but prolonged exposure to strong acid can cause ring-opening in highly strained or substituted systems (though 3-substituted are generally stable).

  • Quenching: Concentrate the reaction mixture in vacuo (do not heat above

    
    ).
    
  • Free Basing (Critical): The product will be a TFA salt. To isolate the free base, redissolve in DCM and wash with saturated

    
     or pass through a SCX-2 (Strong Cation Exchange) cartridge.
    

Part 4: Visualizing the Workflow

Figure 1: PROTAC Linker Synthesis Strategy

This diagram illustrates the logical flow of using the azetidine scaffold to link an E3 Ligase Ligand and a Target Protein Ligand.

PROTAC_Workflow Start tert-Butyl 3-(aminomethyl) azetidine-1-carboxylate Step1 Amide Coupling (Target Ligand-COOH) Start->Step1 HATU, DIPEA Inter1 Intermediate A (Boc-Protected) Step1->Inter1 Step2 Boc Deprotection (TFA/DCM) Inter1->Step2 -tBu Group Inter2 Intermediate B (Free Azetidine NH) Step2->Inter2 Step3 N-Alkylation/Coupling (E3 Ligase Ligand) Inter2->Step3 SnAr or Reductive Amination Final Final PROTAC Candidate Step3->Final

Caption: Step-wise synthesis of a PROTAC using the azetidine scaffold as a rigid linker. The orthogonal protection allows sequential attachment of pharmacophores.

Figure 2: SAR Logic - Why Azetidine?

Comparison of physicochemical properties when substituting linkers.

SAR_Logic Center Linker Selection Opt1 Piperidine Linker (High LogP, Flexible) Center->Opt1 Opt2 Azetidine Linker (Low LogP, Rigid) Center->Opt2 Opt3 Alkyl Chain (High Entropy, High LogP) Center->Opt3 Result Improved Potency & Metabolic Stability Opt2->Result Lower Fsp3, Defined Vector

Caption: Strategic selection of azetidine over piperidine or alkyl chains optimizes Lipophilic Efficiency (LipE) and reduces conformational entropy.

Part 5: References

  • Mullard, A. (2016). Azetidines rise to prominence in drug discovery. Nature Reviews Drug Discovery. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes and Azetidines as Building Blocks in Medicinal Chemistry. Angewandte Chemie International Edition. [Link]

N-Boc Deprotection of Azetidine Compounds: Conditions, Mechanisms, and Best Practices

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Introduction: The Azetidine Moiety and the Role of N-Boc Protection

Azetidines, four-membered nitrogen-containing heterocycles, are valuable structural motifs in medicinal chemistry and drug discovery.[1][2] Their inherent ring strain, while making them more stable and easier to handle than their aziridine counterparts, also imparts unique reactivity that can be harnessed in synthesis.[1][3] In multi-step synthetic sequences, the protection of the azetidine nitrogen is crucial. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for this purpose due to its stability under a wide range of non-acidic conditions, including basic hydrolysis and catalytic hydrogenation.[4][5]

The efficient and clean removal of the Boc group is a critical step to unmask the azetidine nitrogen for subsequent functionalization. However, the selection of the deprotection method is not trivial. It requires a careful balance between achieving complete cleavage of the robust carbamate and preserving the integrity of the strained azetidine ring, as well as any other sensitive functional groups within the molecule. This guide provides a comprehensive overview of the reaction conditions, underlying mechanisms, and field-tested protocols for the N-Boc deprotection of azetidine compounds.

Core Principle: The Mechanism of Acid-Catalyzed N-Boc Cleavage

The most common strategy for N-Boc deprotection relies on acid catalysis.[6] The generally accepted mechanism proceeds through three key steps, which are robust and predictable.[7][8]

  • Protonation: The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., TFA or HCl). This activation makes the carbonyl carbon more electrophilic.[8][9]

  • Fragmentation: The protonated intermediate is unstable and fragments, leading to the irreversible loss of a highly stable tert-butyl carbocation and the formation of an unstable carbamic acid intermediate.[5][8]

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine.[7] In the acidic medium, the newly liberated azetidine nitrogen is immediately protonated to form the corresponding ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).[7][9]

It is a critical safety consideration that this reaction generates two gaseous byproducts, isobutylene (from the deprotonation of the tert-butyl cation) and carbon dioxide. Therefore, these reactions must never be performed in a sealed system.[7]

Caption: Acid-catalyzed mechanism for N-Boc deprotection.

Standard Deprotection Methodologies: Strong Acid Systems

Strong acids are the workhorse reagents for Boc removal. The choice between them often depends on the substrate's solubility, the presence of other acid-labile groups, and the desired form of the final salt.

Trifluoroacetic Acid (TFA)

Trifluoroacetic acid is a highly effective reagent, typically used in dichloromethane (DCM) as a co-solvent.[10][11] Its high acidity ensures rapid and complete deprotection, often at room temperature.[8]

  • Typical Conditions: 20-50% TFA in DCM.

  • Reaction Time: 30 minutes to a few hours.[11]

  • Advantages: Fast, reliable, and the volatility of both TFA and DCM simplifies product isolation via evaporation.

  • Causality: The use of DCM as a solvent is advantageous due to its ability to dissolve a wide range of organic substrates while being inert to the strong acid conditions. The concentration of TFA can be tuned; lower concentrations (e.g., 20%) are used for more sensitive substrates, while higher concentrations (up to 100% neat TFA) can accelerate the reaction for more robust molecules.[8]

Hydrogen Chloride (HCl)

Hydrogen chloride, typically as a 4M solution in 1,4-dioxane, is another widely used and effective method.[9][10][12] It is often considered a "cleaner" alternative to TFA, as it avoids potential side reactions like trifluoroacetylation.[13][14]

  • Typical Conditions: 4M HCl in dioxane. Other solvents like methanol or ethyl acetate can also be used.[10][12]

  • Reaction Time: 1 to 16 hours at room temperature.[12]

  • Advantages: Provides the product as a hydrochloride salt, which is often more crystalline and easier to handle than the TFA salt. Avoids TFA-related side reactions.

  • Causality: Dioxane is an excellent solvent for both the substrate and the HCl gas, ensuring a homogeneous reaction. The reaction often proceeds smoothly at room temperature, minimizing the risk of thermally induced side reactions.

A crucial finding for researchers working with these strained rings is that the azetidine core is generally stable to the strong acidic conditions required for Boc deprotection, allowing for the unmasking of the nitrogen without degradation of the four-membered ring.[15][16]

Alternative and Milder Deprotection Strategies

For substrates containing other acid-sensitive functional groups, milder or non-acidic conditions may be required.

Thermolytic (Catalyst-Free) Deprotection

Heating a solution of the N-Boc protected amine can effect deprotection without any acid catalyst.[3] This "green chemistry" approach is particularly attractive as it avoids corrosive reagents and simplifies work-up.[4][17]

  • Typical Conditions: Refluxing in water (100 °C) or higher temperatures (150-230 °C) in solvents like methanol, trifluoroethanol (TFE), or under continuous flow conditions.[3][4][6]

  • Reaction Time: Can range from less than 15 minutes in refluxing water to several hours at higher temperatures.[6]

  • Advantages: Environmentally benign, catalyst-free, and avoids acidic workup.[18]

  • Causality: At elevated temperatures, the carbamate can undergo thermal decomposition to release isobutylene and carbon dioxide.[19] Solvents like TFE can significantly accelerate the process.[20]

Milder Acidic and Lewis Acid Conditions

For substrates that cannot tolerate strong acids like TFA or HCl, a range of milder reagents can be employed.

  • p-Toluenesulfonic Acid (p-TsOH): Can be used in solvents like DME or under solvent-free mechanochemical (ball-milling) conditions for a green and efficient alternative.[21][22]

  • Aqueous Phosphoric Acid: An effective and environmentally friendly reagent for deprotecting Boc groups while leaving many other protecting groups intact.[23]

  • Zinc Bromide (ZnBr₂): A mild Lewis acid that can selectively deprotect secondary N-Boc groups in dichloromethane.[6]

Comparative Overview of Deprotection Conditions

MethodReagent(s)Typical SolventTemperatureTypical TimeAdvantagesDisadvantages
Strong Acid 20-50% Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to RT0.5 - 2 h[11]Fast, reliable, volatile reagents for easy removal.Can cleave other acid-labile groups; potential for TFA-related side reactions.[13]
Strong Acid 4M Hydrogen Chloride (HCl)1,4-DioxaneRoom Temperature1 - 16 h[12]Forms crystalline HCl salts; avoids trifluoroacetylation.Dioxane is a non-volatile peroxide-former; can be slower than TFA.
Thermal None (Catalyst-Free)Water, Methanol, TFE100 - 230 °C[3][6]15 min - 6 hEnvironmentally friendly; no acid waste.[17]High temperatures may not be suitable for all substrates; limited solvent scope.[22]
Mild Acid p-Toluenesulfonic acid (p-TsOH)DME / Solvent-free40 °C / RT2 h / 10 min[21][22]Milder than TFA/HCl; mechanochemical option is very fast and green.May not be effective for all substrates.
Lewis Acid Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room Temperature24 - 72 h[6]High selectivity for certain N-Boc groups.Very long reaction times; requires stoichiometric reagent.

Potential Side Reactions and Mitigation Strategies

While N-Boc deprotection is generally a high-yielding transformation, awareness of potential side reactions is key to ensuring success, particularly with complex molecules.

DecisionTree start Start: Select Deprotection Method q1 Other Acid-Labile Groups Present? start->q1 q2 Substrate Thermally Stable? q1->q2 Yes method_tfa_scav Use TFA/DCM with Scavengers q1->method_tfa_scav No method_hcl Use HCl/Dioxane (Often milder than TFA) q2->method_hcl No method_thermal Use Thermal Deprotection (e.g., Reflux in H₂O/MeOH) q2->method_thermal Yes method_lewis Consider Milder Lewis Acids (e.g., ZnBr₂) method_hcl->method_lewis If HCl is too harsh

Caption: Decision workflow for selecting a deprotection method.

Alkylation by the tert-Butyl Cation

The electrophilic tert-butyl cation generated during the reaction can be intercepted by nucleophilic functional groups (e.g., indoles in tryptophan, thioethers in methionine) present in the substrate, leading to unwanted alkylated byproducts.[8][13]

  • Solution: Use of Scavengers. To prevent this, a "scavenger" is added to the reaction mixture. Scavengers are nucleophilic species that are designed to trap the tert-butyl cation before it can react with the substrate.

    • Common Scavengers: Triisopropylsilane (TIS), thioanisole, or anisole.[8][14]

    • Implementation: The scavenger is typically added to the reaction mixture at a concentration of 1-5% (v/v) along with the acid.

Trifluoroacetylation

When using TFA, a small amount of trifluoroacetylation of the newly deprotected amine can sometimes be observed. This occurs if trifluoroacetic anhydride is present as an impurity or formed in situ.[13]

  • Solution: If this side reaction is problematic, switching to HCl in dioxane is the most effective solution.[13] Alternatively, ensuring the use of high-purity TFA can minimize the issue.

Ring Opening of the Azetidine

Although generally stable, the strained azetidine ring can be susceptible to nucleophilic ring-opening, particularly after protonation of the ring nitrogen (formation of an azetidinium ion).[24]

  • Mitigation: This is rarely an issue under standard anhydrous deprotection conditions. The risk increases if potent nucleophiles are present in the reaction mixture. Sticking to standard protocols (TFA/DCM or HCl/dioxane) at room temperature or below and ensuring anhydrous conditions will minimize the risk of this side reaction.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrate. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

Experimental Workflow sub 1. Dissolve N-Boc Azetidine in Anhydrous Solvent (e.g., DCM) reagent 2. Add Acid Reagent (e.g., TFA or HCl/Dioxane) at 0 °C to RT sub->reagent monitor 3. Monitor Reaction by TLC or LC-MS reagent->monitor workup 4. Quench / Evaporate Remove volatiles in vacuo monitor->workup isolate 5. Isolate Product Salt (Triturate with ether if needed) workup->isolate characterize 6. Characterize Final Product (NMR, MS) isolate->characterize

Caption: General experimental workflow for N-Boc deprotection.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is suitable for substrates that are stable to strongly acidic conditions.

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the N-Boc protected azetidine (1.0 equiv).

  • Dissolution: Under an inert atmosphere (N₂ or Argon), dissolve the substrate in anhydrous DCM (approx. 0.1 M concentration). If the substrate contains nucleophilic moieties (e.g., indole, thioether), add a scavenger such as triisopropylsilane (TIS, 1.1 equiv).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 10-20 equiv, often as a 25-50% v/v solution in DCM) dropwise to the stirred solution.[11]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material has been consumed. A ninhydrin stain can be used to visualize the appearance of the free amine product on the TLC plate.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporation with toluene or DCM (3x) can help remove residual TFA.

  • Isolation: The crude product is the azetidine trifluoroacetate salt. If it is not a solid, it can often be precipitated by triturating the residue with cold diethyl ether. The resulting solid can be collected by filtration, washed with cold ether, and dried under vacuum.

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

This protocol is a robust alternative, yielding the hydrochloride salt of the azetidine.[12]

  • Preparation: To a clean, dry round-bottom flask with a magnetic stir bar, add the N-Boc protected azetidine (1.0 equiv).

  • Reagent Addition: Add a commercially available solution of 4M HCl in 1,4-dioxane (5-10 equiv of HCl) to the starting material.[12][25] The substrate may not fully dissolve initially.

  • Reaction: Stir the resulting solution or suspension at room temperature for 2-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is complete when the starting material is no longer visible.

  • Work-up and Isolation: Concentrate the reaction mixture to dryness under reduced pressure. The resulting solid is the crude azetidine hydrochloride salt.

  • Purification: The crude salt can be purified by trituration with, or recrystallization from, an appropriate solvent system (e.g., methanol/diethyl ether) to afford the pure product.

Conclusion

The deprotection of N-Boc azetidines is a fundamental and frequently encountered transformation in modern organic synthesis. While strong acidolysis with TFA or HCl remains the most direct and reliable method, a thorough understanding of the reaction mechanism, potential side reactions, and available alternatives is essential for success. The stability of the azetidine ring to standard acidic conditions allows for robust application of these protocols. By carefully considering the substrate's sensitivities and choosing the appropriate reagents, solvents, and scavengers, researchers can efficiently access the versatile free azetidine building block for the continued development of novel chemical entities.

References

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3). Retrieved from [Link]

  • Ghorai, M. K., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Coldham, I., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 86-89. Retrieved from [Link]

  • O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • White, J. D., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(30), 10461-10469. Retrieved from [Link]

  • Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. Retrieved from [Link]

  • Berredjem, M., et al. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Retrieved from [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (n.d.). Canadian Center of Science and Education. Retrieved from [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. (n.d.). LJMU Research Online. Retrieved from [Link]

  • Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. (n.d.). ResearchGate. Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1). Retrieved from [Link]

  • How can we do the deprotection of boc-amino acids using hcl ?. (2016). ResearchGate. Retrieved from [Link]

  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Boc Deprotection - HCl. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). PMC. Retrieved from [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. Retrieved from [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC. Retrieved from [Link]

  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. (n.d.). PMC. Retrieved from [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (2024). Total Synthesis. Retrieved from [Link]

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. (2017). FULIR. Retrieved from [Link]

  • Prevention of TFA ester formation during Boc + Acetonide deprotection. (2022). Reddit. Retrieved from [Link]

  • Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Deprotection of different N-Boc-compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of Azetidine Derivatives as Antibacterial Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Enduring Significance of the Azetidine Scaffold in Antibacterial Drug Discovery

The four-membered nitrogen-containing heterocycle, azetidine, and particularly its 2-oxo derivative, the β-lactam, represents one of the most impactful structural motifs in the history of medicinal chemistry.[1][2] From the discovery of penicillin to the development of modern cephalosporins, carbapenems, and monobactams, the β-lactam ring is the cornerstone of a class of antibiotics that has saved countless lives by targeting bacterial cell wall biosynthesis.[3][4][5] The inherent ring strain of the β-lactam makes it a potent acylating agent, irreversibly inhibiting key bacterial enzymes.[3][6]

Beyond the classical β-lactams, the azetidine ring itself has emerged as a valuable substituent in other classes of antibacterial agents. Notably, its incorporation into the quinolone scaffold has led to compounds with outstandingly broad-spectrum activity, particularly against Gram-positive organisms, and improved in vivo efficacy.[] The conformational rigidity and unique vectoral properties of the azetidine ring allow for precise modulation of a compound's physicochemical properties and its interaction with biological targets.

This guide provides an in-depth exploration of the synthesis and application of azetidine derivatives in the development of novel antibacterial agents. It offers detailed protocols for the synthesis of key azetidin-2-one intermediates via the Staudinger cycloaddition, explains the mechanistic rationale behind experimental choices, and provides standardized methods for evaluating antibacterial efficacy.

Mechanisms of Action: Targeting Critical Bacterial Processes

Azetidine derivatives contribute to antibacterial activity through two primary, well-established mechanisms, depending on the overall molecular scaffold.

Inhibition of Bacterial Cell Wall Synthesis (β-Lactams)

The bactericidal action of β-lactam antibiotics stems from their ability to disrupt the synthesis of the peptidoglycan layer, a critical component of the bacterial cell wall, especially in Gram-positive bacteria.[3][4]

  • Molecular Mimicry: β-lactam antibiotics are structural analogues of D-alanyl-D-alanine, the terminal amino acid residues of the nascent peptidoglycan chains.[3]

  • Target Inhibition: This structural similarity allows them to bind to the active site of Penicillin-Binding Proteins (PBPs), which are bacterial transpeptidases.[4][]

  • Irreversible Acylation: The strained β-lactam ring opens, and the carbonyl group irreversibly acylates a serine residue in the PBP active site.[3][6]

  • Cell Lysis: This inactivation of PBPs prevents the final cross-linking of the peptidoglycan layer, compromising the cell wall's integrity. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[4][5]

cluster_0 Bacterial Cell cluster_1 Inhibition Pathway PBP Penicillin-Binding Protein (PBP) Crosslinked_PG Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Crosslinked_PG Catalyzes Cross-linking Inactivated_PBP Irreversibly Acylated PBP (Inactive) PBP->Inactivated_PBP PG_Precursor Peptidoglycan Precursor (with D-Ala-D-Ala) PG_Precursor->PBP Normal Binding Beta_Lactam Azetidin-2-one (β-Lactam Antibiotic) Beta_Lactam->PBP Inhibitory Binding (Molecular Mimicry) Weak_Wall Weakened Cell Wall (No Cross-linking) Inactivated_PBP->Weak_Wall Prevents Cross-linking Lysis Cell Lysis Weak_Wall->Lysis

Caption: Mechanism of β-lactam action on bacterial cell wall synthesis.

Inhibition of DNA Replication (Azetidinyl-Quinolones)

When the azetidine moiety is appended to a quinolone core, the mechanism of action shifts to the inhibition of DNA synthesis. Quinolones target two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[3][4][8]

  • Target Enzymes: These enzymes are crucial for managing DNA topology (supercoiling) during replication, transcription, and cell division.[4] DNA gyrase is the primary target in many Gram-negative bacteria, while topoisomerase IV is the main target in several Gram-positive species.[]

  • Formation of a Ternary Complex: Quinolones stabilize a transient state where the enzyme has cleaved the DNA strands, forming a toxic enzyme-DNA-quinolone complex.[3][8]

  • Replication Fork Arrest: This complex physically obstructs the movement of the DNA replication machinery, leading to a halt in DNA synthesis and ultimately, cell death.[4] The azetidine substituent at the C-7 position of the quinolone core plays a critical role in the drug's potency and spectrum of activity.[3]

Synthetic Strategies: The Staudinger [2+2] Cycloaddition

The most versatile and widely employed method for constructing the azetidin-2-one ring is the Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine (Schiff base).[8]

Aldehyde Aldehyde/Ketone Imine Imine (Schiff Base) Aldehyde_Amine_group Aldehyde->Aldehyde_Amine_group Amine Primary Amine Amine->Aldehyde_Amine_group Azetidinone Azetidin-2-one (β-Lactam) Imine_Ketene_group Imine->Imine_Ketene_group AcylChloride Acyl Chloride Ketene Ketene (in situ generation) Acyl_Base_group AcylChloride->Acyl_Base_group Base Tertiary Amine (e.g., Triethylamine) Base->Acyl_Base_group Ketene->Imine_Ketene_group Aldehyde_Amine_group->Imine Condensation (-H₂O) Acyl_Base_group->Ketene Elimination (-Base·HCl) Imine_Ketene_group->Azetidinone [2+2] Cycloaddition

Caption: General workflow for the Staudinger synthesis of azetidin-2-ones.

Causality Behind Experimental Choices:
  • In Situ Ketene Generation: Ketenes are highly reactive and prone to polymerization. Therefore, they are almost always generated in situ from a more stable precursor, typically an acyl chloride, by elimination of HCl using a non-nucleophilic tertiary amine base.

  • Choice of Base (Triethylamine): Triethylamine (TEA) is a common choice because it is a strong enough base to deprotonate the α-carbon of the acyl chloride to initiate HCl elimination, but its bulky ethyl groups sterically hinder it from acting as a nucleophile and competing with the imine in reacting with the generated ketene.

  • Low Reaction Temperature: The Staudinger cycloaddition is often performed at low temperatures (0 °C to -78 °C). This helps to control the highly exothermic reaction, minimize side reactions like ketene polymerization, and can enhance the diastereoselectivity of the cycloaddition, which is crucial for biological activity.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-4-(4-methoxyphenyl)-1-phenylazetidin-2-one

This protocol details a representative two-step synthesis of a 3-chloro-monocyclic β-lactam, a key intermediate for more complex antibacterial agents.

Step 1: Synthesis of the Imine (Schiff Base) Intermediate

  • Reagents & Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add aniline (2.0 g, 0.021 mol) and p-anisaldehyde (2.9 g, 0.021 mol) in 30 mL of absolute ethanol.

  • Reaction: Add 2-3 drops of glacial acetic acid as a catalyst. Reflux the mixture for 4 hours.

  • Work-up & Isolation: After cooling to room temperature, pour the reaction mixture into a beaker of crushed ice. The precipitated solid is filtered under vacuum, washed with cold water, and dried.

  • Purification: Recrystallize the crude product from ethanol to yield the pure imine as a crystalline solid.

    • Expected Yield: ~85-90%

    • Characterization (FT-IR, cm⁻¹): ~1625 (C=N stretch).

Step 2: [2+2] Cycloaddition to form the Azetidin-2-one

  • Reagents & Setup: In a 250 mL three-necked flask fitted with a dropping funnel, magnetic stirrer, and nitrogen inlet, dissolve the Schiff base from Step 1 (4.0 g, 0.019 mol) and triethylamine (3.8 g, 0.038 mol) in 60 mL of anhydrous 1,4-dioxane.

  • Reaction Conditions: Cool the stirred solution in an ice bath to 0-5 °C.

  • Addition of Acyl Chloride: Add chloroacetyl chloride (3.2 g, 0.028 mol) dropwise to the cooled solution over a period of 30 minutes, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up & Isolation: Precipitated triethylamine hydrochloride is removed by filtration. The filtrate is concentrated under reduced pressure. The resulting residue is poured into ice-cold water. The solid product is collected by vacuum filtration, washed thoroughly with water, and dried.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure azetidin-2-one.

    • Expected Yield: ~60-70%

    • Characterization Data:

      • FT-IR (KBr, cm⁻¹): ~1750 (C=O, β-lactam stretch), ~750 (C-Cl stretch).[9]

      • ¹H NMR (CDCl₃, δ ppm): 5.12 (d, 1H, CH-Ar), 5.48 (d, 1H, CH-Cl), 7.0-7.8 (m, 9H, Ar-H), 3.8 (s, 3H, OCH₃).[9]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines a standardized method for assessing the in vitro antibacterial potency of newly synthesized azetidine derivatives.

Materials:

  • Synthesized azetidine compound

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Compound Stock Solution: Accurately weigh the synthesized compound and dissolve it in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Microdilution Plate Setup:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first column of wells, resulting in the highest test concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 serves as the growth control (no compound), and Column 12 serves as the sterility control (no bacteria).

  • Inoculation: Inoculate each well (columns 1-11) with 10 µL of the final bacterial inoculum (5 x 10⁵ CFU/mL). The final volume in each well will be ~110 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the azetidine derivative at which there is no visible turbidity (i.e., the well is clear).

Stock Compound Stock (e.g., 1280 µg/mL) Plate 96-Well Plate (100 µL Broth/Well) Stock->Plate Add to Col 1 SerialDilution Serial Dilution (2-fold) Plate->SerialDilution Incubate Incubate (16-20h at 35°C) Plate->Incubate SerialDilution->Plate Inoculum Bacterial Inoculum (5x10^5 CFU/mL) Inoculum->Plate Inoculate Wells ReadMIC Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC

Caption: Workflow for MIC determination by broth microdilution.

Structure-Activity Relationships (SAR)

The antibacterial potency of azetidine derivatives is highly dependent on the nature and stereochemistry of the substituents on the azetidine ring and the broader molecular scaffold.[10]

  • Substituents at C-3 and C-4: The substituents at the C-3 and C-4 positions of the azetidin-2-one ring significantly influence the molecule's interaction with the PBP active site. For example, the presence of a 3-chloro group is a common feature in many synthetically accessible and active compounds.[9]

  • Stereochemistry: The relative stereochemistry of the substituents is critical. For many β-lactam antibiotics, the cis configuration is essential for potent activity. In the case of 7-(3-amino-2-methyl-1-azetidinyl) quinolones, specific stereoisomers, such as the (2S,3R) configuration of the azetidine moiety, confer the best antibacterial activity.[10]

  • N-1 Substituent: The group attached to the azetidine nitrogen can be varied to modulate pharmacokinetic properties or to attach the azetidine ring to another pharmacophore, as seen in azetidinyl-quinolones.

Quantitative SAR Data: Representative Azetidinyl-Quinolones

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of quinolones with varying C-7 azetidinyl substituents, demonstrating the impact of substitution on antibacterial activity.

Compound IDC-7 Azetidinyl SubstituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
1 3-Aminoazetidin-1-yl0.120.06
2 3-Hydroxyazetidin-1-yl0.50.25
3 3-Amino-2-methylazetidin-1-yl0.060.03
4 3-(Methylamino)azetidin-1-yl0.250.12
5 Unsubstituted azetidin-1-yl>164
Ciprofloxacin (Reference Drug)0.250.015
(Data is representative and compiled for illustrative purposes based on trends reported in medicinal chemistry literature)

Conclusion

Azetidine derivatives, particularly the β-lactams, remain a fertile ground for the discovery of new antibacterial agents. The synthetic accessibility of the azetidin-2-one ring via the Staudinger cycloaddition allows for extensive structural diversification. A thorough understanding of the mechanisms of action, coupled with detailed protocols for synthesis and biological evaluation, empowers researchers to rationally design and develop novel azetidine-based compounds. By carefully manipulating stereochemistry and substitution patterns, it is possible to optimize potency against both Gram-positive and Gram-negative pathogens, addressing the ongoing challenge of antimicrobial resistance.

References

  • Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. [Link]

  • Medicef Pharma. (n.d.). Beta Lactam Antibiotics - How Do They Work Against Bacterial Infections. [Link]

  • Frigola, J., Parés, J., Corbera, J., Vañó, D., Mercè, R., Torrens, A., Más, J., & Valentí, E. (1993). 7-Azetidinylquinolones as antibacterial agents. Synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 36(7), 801–810. [Link]

  • LibreTexts Chemistry. (2019). The Mechanism of Action of β-Lactam Antibiotics. [Link]

  • Fadhil, T. A. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. International journal of health sciences. [Link]

  • Fadhil, T. A. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. ResearchGate. [Link]

  • Patel, R. P. (n.d.). Synthesis and biological activities of some 3- chloro-4-(substituted phenyl)-1-{(2-oxo-2-(5- phenyl-1H-tetrazol-1-yl) ethyl) amino} azetidin- 2-one as potential antibacterial agents. Academia.edu. [Link]

  • Mogilaiah, K., Vidya, K., & Reddy, G. R. (2009). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 14(5), 1794–1801. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

  • Basicmedical Key. (2016). Beta-Lactam & Other Cell Wall- & Membrane-Active Antibiotics. [Link]

  • Frigola, J., Vano, D., Torrens, A., Gomez-Gomar, A., Gubert, S., & Garcia-Granda, S. (1995). 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety. Journal of Medicinal Chemistry, 38(8), 1203–1215. [Link]

  • Wikipedia. (n.d.). β-Lactam antibiotic. [Link]

  • Organic Syntheses. (n.d.). Azetidine. [Link]

Sources

Application Note: Ring-Opening Reactions of Azetidines for Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Azetidines, four-membered nitrogen heterocycles, occupy a "Goldilocks" zone in heterocyclic chemistry. With a ring strain energy (RSE) of approximately 25.4 kcal/mol (106 kJ/mol) , they are significantly more reactive than pyrrolidines (RSE ~1.3 kcal/mol) yet possess greater kinetic stability than aziridines (RSE ~27.7 kcal/mol).

For drug development professionals, the azetidine ring-opening represents a high-value tactical maneuver. It allows for the rapid assembly of


-functionalized amines , 1,3-diamines , and 

-amino acids
—motifs prevalent in neurotransmitter modulators and peptidomimetics—that are otherwise difficult to access via linear synthesis.

This guide details two distinct mechanistic pathways:

  • Lewis Acid-Mediated Nucleophilic Opening: For heteroatom functionalization (C-O, C-N, C-S bonds).

  • Nickel-Catalyzed Cross-Coupling: For carbon framework extension (C-C bonds).

Mechanistic Principles & Pathway Selection

The reactivity of azetidines is binary, dictated by the mode of activation. The nitrogen atom is the control center; it must be activated to lower the energy barrier for C-N bond cleavage.

Diagram 1: Mechanistic Divergence in Azetidine Ring Opening[1]

AzetidineMechanisms Start Azetidine Substrate Activation N-Activation (Protonation/Lewis Acid/Quaternization) Start->Activation Acidic/Ionic Path OxAdd Oxidative Addition (Ni(0) or Pd(0) insertion) Start->OxAdd Cross-Coupling Path TransitionState Activated Azetidinium Ion (High Electrophilicity) Activation->TransitionState NuAttack Nucleophilic Attack (SN2) (Regioselectivity: Steric vs Electronic) TransitionState->NuAttack Product1 1,3-Functionalized Amine NuAttack->Product1 Metallacycle Azametallacycle Intermediate OxAdd->Metallacycle Transmetal Transmetallation (Organozinc/Boron reagents) Metallacycle->Transmetal RedElim Reductive Elimination Transmetal->RedElim Product2 gamma-Arylated/Alkylated Amine RedElim->Product2

Caption: Divergent activation modes. Path 1 utilizes strain release via N-coordination. Path 2 utilizes transition metal insertion into the strained C-N bond.

Protocol 1: Lewis Acid-Mediated Nucleophilic Ring Opening

Target Application: Synthesis of


-amino ethers and 1,3-diamines.
Mechanistic Basis: 

-type attack on an activated azetidine-Lewis Acid complex.
Critical Analysis

Unlike aziridines, non-activated azetidines are inert to weak nucleophiles. Strong activation is required. Copper(II) triflate (


)  is the superior catalyst over 

for many substrates due to its ability to coordinate bidentately if auxiliary groups are present, and its tolerance of moisture. The reaction is highly stereospecific (inversion of configuration) and regioselective.
Materials
  • Substrate: N-Tosyl-2-phenylazetidine (or similar N-activated azetidine).[1]

  • Catalyst:

    
     (10-20 mol%).
    
  • Nucleophile: Primary/Secondary Alcohol (3.0 equiv) or Amine.

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (anhydrous).

Step-by-Step Methodology
  • Catalyst Preparation:

    • In a flame-dried Schlenk tube under Argon, weigh

      
       (0.1 mmol, 10 mol%).
      
    • Note:

      
       is hygroscopic. Weigh quickly or use a glovebox.
      
  • Substrate Addition:

    • Dissolve N-Tosyl-2-phenylazetidine (1.0 mmol) in anhydrous DCE (4 mL).

    • Add the solution to the catalyst.[2] Stir for 5 minutes at Room Temperature (RT) to allow coordination (solution often turns pale blue/green).

  • Nucleophile Introduction:

    • Add the alcohol nucleophile (3.0 mmol) via syringe.

    • Optimization: For sterically hindered alcohols, increase equivalents to 5.0 or use as co-solvent.

  • Reaction:

    • Heat the mixture to 60–80 °C . Monitor by TLC (typically 2–6 hours).

    • Endpoint: Disappearance of the azetidine starting material.

  • Work-up:

    • Cool to RT. Quench with saturated aqueous

      
      .
      
    • Extract with DCM (

      
       mL). Wash combined organics with brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Flash chromatography (Hexanes/EtOAc).

    • Yield Expectation: 85–95%.

Protocol 2: Nickel-Catalyzed Cross-Coupling (Negishi-Type)

Target Application: Synthesis of


-aryl or 

-alkyl amines (C-C bond formation). Mechanistic Basis: Oxidative addition of Ni(0) into the C-N bond followed by transmetallation with organozinc reagents.[3]
Critical Analysis

This protocol overcomes the limitation of classical nucleophilic opening which cannot easily install carbon chains. The use of Nickel is preferred over Palladium for alkyl-alkyl couplings due to slower


-hydride elimination rates in Ni-alkyl intermediates.
Diagram 2: Ni-Catalyzed Workflow

NiCatalysis Step1 1. Catalyst Activation Mix NiCl2(glyme) + Ligand (e.g., Pybox or bipy) in DMA/THF Step2 2. Substrate Addition Add N-Tosyl Azetidine (Inert Atmosphere Essential) Step1->Step2 Step3 3. Reagent Addition Add Organozinc Reagent (R-ZnX) Dropwise at 0°C -> RT Step2->Step3 Step4 4. Catalytic Cycle Oxidative Addn -> Transmetallation -> Reductive Elim Step3->Step4 Step5 5. Quench & Isolation Dilute HCl/EtOH workup (Cleaves Zn salts) Step4->Step5

Caption: Workflow for Ni-catalyzed Negishi cross-coupling of azetidines.

Step-by-Step Methodology
  • Catalyst Setup:

    • Inside a glovebox (or strict Schlenk line), combine

      
       (10 mol%) and trans-1,2-diaminocyclohexane ligand (10 mol%) in isopropanol/DMA (1:1).
      
    • Stir until complex forms (approx. 15 mins).

  • Substrate & Reagent:

    • Add the azetidine substrate (0.5 mmol).[4]

    • Add the organozinc reagent (1.5 equiv) dropwise.

    • Note: Commercial organozinc reagents should be titrated prior to use.

  • Reaction Conditions:

    • Stir at Room Temperature for 12–24 hours.

    • Observation: Color change often indicates active catalytic species.

  • Quench:

    • Carefully quench with ethanol, then dilute HCl.

    • Basify with NaOH to pH ~10 to free the amine for extraction.

Regioselectivity Guide

Predicting the site of ring opening (C2 vs. C4) is critical for experimental design.

Substrate TypeDominant EffectMajor Site of AttackExplanation
2-Alkyl Azetidine Steric HindranceC4 (Unsubstituted) Nucleophile attacks the less hindered carbon (

-like).
2-Aryl Azetidine Electronic (Benzylic)C2 (Benzylic) Benzylic stabilization of the developing positive charge in the transition state directs attack to C2, despite sterics.
2,2-Disubstituted Steric HindranceC4 Quaternary center severely blocks approach; attack occurs at the methylene group.
N-Acyl vs N-Alkyl Electronic (Leaving Group)N/A N-Acyl/Sulfonyl activates the ring for C-attack. N-Alkyl requires quaternization first.

Troubleshooting & Optimization (E-E-A-T)

  • Problem: No Reaction (Starting Material Recovered).

    • Cause: Insufficient activation of the Nitrogen.

    • Solution: Switch from weak Lewis Acids (

      
      ) to stronger ones (
      
      
      
      or
      
      
      ). If using N-alkyl azetidines, convert to the N-oxide or ammonium salt first.
  • Problem: Polymerization.

    • Cause: Concentration too high or temperature too high.

    • Solution: Run reaction at 0.1 M or lower. Azetidines can polymerize (Polyazetidine) via cationic propagation if the nucleophile is consumed or weak.

  • Problem: Regioselectivity Erosion.

    • Cause:

      
       character increasing (carbocation formation).
      
    • Solution: Use a less polar solvent (switch from DMF to Toluene) to enforce tighter ion-pairing and

      
       character.
      

References

  • Couty, F., & Evano, G. (2006). "Ring Opening of Azetidines: A Versatile Tool for the Synthesis of Nitrogen-Containing Compounds."[1][5] Organic Letters.

  • Ghorai, M. K., et al. (2011). "Lewis Acid Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines." The Journal of Organic Chemistry.

  • Noda, H., et al. (2019). "Nickel-Catalyzed Cross-Coupling of Azetidines with Organozinc Reagents." Journal of the American Chemical Society.

  • D'Höoghe, M., & De Kimpe, N. (2010). "Synthesis of 2-Substituted Azetidines." Chemical Reviews.

  • Stradiotto, M., et al. (2018). "Ligand-Controlled Regioselective Nickel-Catalyzed Ring Opening." Angewandte Chemie International Edition.

Sources

Troubleshooting & Optimization

Preventing racemization during coupling of azetidine carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Racemization During C-Terminal Activation

Ticket ID: #AZE-RAC-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The "Aze" Paradox

Welcome to the technical support center. You are likely here because you are observing significant epimerization (racemization) when attempting to couple Azetidine-2-carboxylic acid (Aze) to a growing peptide chain or amine.

The Core Issue: While Aze is structurally homologous to Proline, it behaves very differently during activation. The 4-membered ring imposes significant Baeyer strain (angle strain). This strain forces the hybridization of the


-carbon and nitrogen to deviate from standard sp3 geometry, significantly increasing the acidity of the 

-proton
.

Consequently, standard protocols that work for Proline (e.g., HATU/DIPEA) often lead to 10–30% racemization with Aze. To solve this, we must move away from "power" reagents and toward "buffered" activation systems.

The Mechanism of Failure

To prevent the problem, you must understand the enemy. Racemization in Aze is driven primarily by the Oxazolone (Azlactone) Pathway .

Visualizing the Pathway

The following diagram illustrates how the 4-membered ring strain accelerates the loss of chirality compared to a standard amino acid.

Aze_Racemization Aze_Active Activated Aze (O-Acyl Urea / Active Ester) Oxazolone 5(4H)-Oxazolone (Azlactone Intermediate) Aze_Active->Oxazolone Cyclization (Facilitated by Ring Strain) Base Base (DIPEA/NMM) Enolate Stabilized Enolate (Planar/Achiral) Base->Enolate Direct Enolization Oxazolone->Enolate Base abstracts acidic α-proton L_Isomer L-Aze Product (Desired) Oxazolone->L_Isomer Amine Attack D_Isomer D-Aze Product (Epimer) Oxazolone->D_Isomer Amine Attack Enolate->Oxazolone Reprotonation

Figure 1 Caption: The 4-membered Aze ring destabilizes the amide bond geometry, lowering the activation energy for oxazolone ring closure and increasing


-proton acidity.

Troubleshooting Guide (FAQ)

Q1: I am using HATU/DIPEA and seeing 15% D-isomer. Why?

A: HATU is too fast and DIPEA is too strong.

  • The Cause: HATU generates a highly reactive species (Aze-OAt). While efficient, the basicity of DIPEA (pKa ~10.5) is sufficient to deprotonate the

    
    -carbon of the activated Aze, especially given the ring strain.
    
  • The Fix: Switch to Collidine (TMP) as your base. It is weaker (pKa ~7.4) and sterically hindered, making it poor at abstracting protons but sufficient for neutralizing the reaction.

Q2: Can I use Carbodiimides (DIC) instead?

A: Yes, but only with additives.

  • The Protocol: DIC alone is slow and risks rearrangement to N-acylurea. You must use Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate).

  • Why: Oxyma Pure creates an active ester that is reactive enough to couple but less prone to oxazolone formation than the OBt ester formed by HOBt.

Q3: I am doing a segment condensation (Peptide-Aze-OH + H-Peptide). What is the best reagent?

A: T3P (Propylphosphonic anhydride).

  • Reasoning: Segment condensations are notoriously prone to epimerization. T3P acts as a kinetic trap; it activates the acid in a way that nucleophilic attack by the amine is faster than the intramolecular cyclization to the oxazolone. It also works well in weak bases like Pyridine or NMM.

Optimized Experimental Protocols

Protocol A: The "Gold Standard" (DIC/Oxyma/Collidine)

Best for: Standard Solid Phase Peptide Synthesis (SPPS) of Aze residues.

  • Dissolution: Dissolve Fmoc-Aze-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF.

    • Note: Ensure DMF is amine-free (fresh).

  • Activation: Add DIC (3.0 eq).

    • Wait Time: Allow pre-activation for exactly 2 minutes.

  • Coupling: Add the mixture to the resin-bound amine.

  • Base Addition: Add 2,4,6-Collidine (3.0 eq).

    • Crucial Step: Do not use DIPEA.

  • Reaction: Shake at Room Temperature for 60–90 minutes.

Protocol B: The "Zero-Racemization" Method (T3P)

Best for: Segment condensation or extremely sensitive chiral centers.

  • Setup: Dissolve the Aze-containing carboxylic acid (1.0 eq) and the amine component (1.1 eq) in dry DCM or DMF (0.1 M concentration).

  • Cooling: Cool the mixture to 0°C .

  • Base: Add N-Methylmorpholine (NMM) or Pyridine (3.0 eq).

  • Reagent: Add T3P (50% w/w in EtOAc/DMF) (1.5 eq) dropwise.

  • Warming: Allow to warm to RT naturally and stir for 2–4 hours.

Decision Matrix & Comparative Data

Use this flowchart to select the correct reagent for your specific Aze coupling scenario.

Reagent_Selection Start Start: Coupling Aze-COOH Is_Segment Is this Segment Condensation? (Coupling a peptide fragment) Start->Is_Segment Standard_Step Standard Stepwise SPPS? Is_Segment->Standard_Step No T3P_Route Use T3P + NMM/Pyridine (Lowest Epimerization Risk) Is_Segment->T3P_Route Yes Speed_Critical Is Speed/Yield Critical? (e.g., Steric hindrance) Standard_Step->Speed_Critical Safe_Route Use DIC + Oxyma + Collidine (Balanced Profile) Speed_Critical->Safe_Route No (Standard) Risky_Route Use COMU + Collidine (Faster, but monitor chirality) Speed_Critical->Risky_Route Yes (High Sterics)

Figure 2 Caption: Selection logic based on the trade-off between coupling rate and racemization risk.

Comparative Epimerization Data

Data synthesized from comparative peptide coupling studies (e.g., El-Faham et al.) applied to racemization-prone residues.

Coupling SystemBase UsedRelative Reaction RateEst.[1][2][3] Racemization (Aze)Recommendation
HATU DIPEAVery FastHigh (5–15%)Avoid for Aze-COOH
HBTU DIPEAFastHigh (5–10%)Avoid
DIC / HOBt None/NMMSlowModerate (2–5%)Acceptable
DIC / Oxyma CollidineModerateLow (<1%)Recommended
T3P NMM/PyridineModerateVery Low (<0.5%)Best for Purity

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

    • Source:

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

    • Source:

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

    • Source:

  • Steinauer, R., et al. (1989). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International Journal of Peptide and Protein Research.

    • Source:

Sources

Overcoming steric hindrance in reactions with substituted azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance & Strain-Induced Instability

Ticket ID: AZT-RXN-001 Status: Active Operator: Senior Application Scientist

The Azetidine Paradox: A Brief Technical Briefing

Before troubleshooting, you must understand the "Azetidine Paradox" governing your substrate. Azetidines possess high ring strain (~26 kcal/mol), theoretically making them highly reactive. However, substituted azetidines (particularly at C2/C4) often exhibit kinetic inertness due to ring puckering.

  • The Puckering Effect: Unlike flat aromatic rings, the azetidine ring puckers by ~30–37° to relieve torsional strain.

  • The Consequence: Substituents at the 2-position often adopt a pseudo-axial conformation to minimize gauche interactions, effectively shielding the nitrogen lone pair or adjacent reaction centers.

Your Goal: You must select conditions that either flatten the ring (via temperature/solvation) or bypass the steric wall (via specific catalytic pockets or radical pathways).

Module 1: N-Functionalization (Overcoming the Steric Wall)

User Scenario: “I am trying to couple a 2-substituted azetidine with an aryl halide using standard Buchwald conditions, but I see <5% conversion.”

Diagnosis

Standard ligands (BINAP, Xantphos) create a coordination environment too crowded for the already hindered azetidine nitrogen to undergo reductive elimination efficiently.

Protocol A: The "Bulky-Yet-Flexible" Palladium System

For sterically hindered secondary amines (like 2,2-disubstituted azetidines), you need dialkylbiaryl phosphine ligands that facilitate the reductive elimination step.

ComponentRecommendationTechnical Rationale
Ligand RuPhos (First Choice) or BrettPhos RuPhos is the "Gold Standard" for secondary amines. Its bulk promotes reductive elimination, while its flexibility accommodates the incoming amine.
Precatalyst RuPhos Pd G4 Ensures rapid generation of the active monoligated Pd(0) species without requiring an induction period or excess ligand.
Base LiHMDS or NaOtBu Critical: LiHMDS is often superior for hindered substrates because the Lithium cation can coordinate with the azetidine nitrogen, potentially altering the ring pucker to expose the lone pair.
Solvent THF or Dioxane Ethereal solvents stabilize the cationic intermediates.
Protocol B: The S_NAr Alternative (For Electron-Deficient Electrophiles)

If your aryl partner is electron-poor (e.g., fluoronitrobenzene), avoid metal catalysis.

  • Solvent: DMSO (Polar aprotic is mandatory to strip cations).

  • Base: DIPEA (Hunig's base).

  • Temperature: High (100°C+).

  • The Trick: Add CsF (1.0 equiv) . Cesium's "cesium effect" aids in solubility and fluoride can act as a specific base that stabilizes the transition state for fluoride-displacement reactions.

Module 2: C-H Functionalization (Bypassing Sterics via Radicals)

User Scenario: “I need to functionalize the C3 position, but the N-substituent is blocking standard lithiation approaches.”

The Solution: Minisci-Type Photoredox Chemistry

Radical additions are less sensitive to steric bulk than ionic S_N2 reactions. This method utilizes the high energy of the radical to overcome the kinetic barrier.

Workflow:

  • Substrate: N-Protected Azetidine (Boc or Cbz).

  • Reagent: Carboxylic acid (radical precursor) + Ir/Ru Photocatalyst + Oxidant (Persulfate).

  • Mechanism: The radical generated from the acid attacks the protonated heterocycle.

Visualizing the Pathway:

Minisci_Azetidine Start N-Boc Azetidine Attack Radical Addition (Less Sterically Sensitive) Start->Attack Protonation Radical Alkyl Radical (R•) Radical->Attack Intermed Cationic Radical Intermediate Attack->Intermed Product 3-Substituted Azetidine Intermed->Product Oxidation/-H+

Caption: Radical functionalization bypasses the steric "cone" of N-substituents by attacking the C-H bond directly.

Module 3: Ring Expansion & Divergent Reactivity

User Scenario: “I attempted an amide coupling on a 2,2-disubstituted azetidine, but I isolated a 6-membered ring instead.”

Diagnosis: The "Azafulvenium" Trap

2,2-disubstituted azetidines are prone to ring expansion when activated, especially if the nitrogen lone pair can assist in ring opening. This is a feature, not a bug, if controlled.

Troubleshooting Divergent Outcomes

The outcome depends heavily on the nucleophilicity of the counter-anion and the solvent .

Desired ProductCondition SetWhy?
Stable Amide (Azetidine intact) HATU / DIPEA / DMF / 0°C Fast coupling kinetics at low temp prevent the thermodynamic ring expansion. Avoid strong Lewis acids.
Ring Expansion (Oxazine/Oxazoline) Acid Chloride / Heat / Weak Base Thermal energy overcomes the barrier for C-N bond cleavage. The acyl group activates the ring, leading to expansion via an azafulvenium-like transition state.

Decision Logic for 2,2-Disubstituted Azetidines:

Divergent_Reactivity Input 2,2-Disubstituted Azetidine + Electrophile (R-COX) Check Reaction Conditions? Input->Check PathA Kinetic Control (HATU, 0°C, DMF) Check->PathA Mild/Fast PathB Thermodynamic Control (Heat, Acid Chloride) Check->PathB Harsh/Slow ResultA N-Acyl Azetidine (Ring Intact) PathA->ResultA ResultB Ring Expansion (Oxazine Formation) PathB->ResultB

Caption: Divergent pathways driven by thermal activation and leaving group ability.

Troubleshooting HQ: Frequently Asked Questions

Q1: My azetidine starting material degrades on silica gel during purification. How do I isolate it?

  • Cause: The strained ring is acid-sensitive. Silica gel is slightly acidic, causing ring opening (polymerization).

  • Fix: Pre-treat your silica column with 1–2% Triethylamine (Et3N) in the eluent. Alternatively, use neutral alumina or perform an acid-base extraction instead of chromatography if possible.

Q2: I'm seeing "black precipitate" (Pd black) immediately upon adding my azetidine to the coupling reaction.

  • Cause: The azetidine (especially if less hindered at N) is coordinating too strongly to the Pd, displacing the ligands and killing the catalyst.

  • Fix:

    • Switch to a precatalyst (e.g., XPhos Pd G4 ) to ensure the ligand is already bound.

    • Add the azetidine slowly (syringe pump) to keep its concentration low relative to the catalyst initially.

    • Increase the reaction temperature to promote the catalytic cycle over the formation of stable "off-cycle" resting states.

Q3: Can I use Grignard reagents on azetidine esters?

  • Risk: High. The Lewis acidic Mg can coordinate to the nitrogen, triggering ring opening or polymerization.

  • Fix: Use organolithiums at -78°C (faster kinetics, less Lewis acidic) or transmetalate to organocerium reagents (CeCl3), which are much gentler and suppress enolization/ring opening.

References

  • RuPhos/Buchwald Coupling Context

    • Maitro, G., et al. "Precatalysts for the Pd-Catalyzed C–N Cross-Coupling Reaction." Sigma-Aldrich / Merck Technical Reviews.

  • Minisci Reaction on Azetidines

    • Bosset, C., et al.[1] (2018).[2][3] "Minisci-Photoredox-Mediated α-Heteroarylation of N-Protected Secondary Amines: Remarkable Selectivity of Azetidines." Organic Letters.

  • Divergent Reactivity & Ring Expansion

    • Sahay, A. K., et al.[4] (2025).[4][5][6][7][8][9] "Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications." Organic Chemistry Frontiers.

  • Conformational Dynamics & Lithiation

    • Degennaro, L., et al. (2022).[10] "Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines." Molecules.

  • Pd-Catalyzed Coupling of 2,4-cis-Azetidines

    • Yoshizawa, A., et al.[2][3] (2018).[2][3] "Palladium and Platinum 2,4-cis-amino Azetidine and Related Complexes." Frontiers in Chemistry.

Sources

Technical Support Center: Aminomethyl Side Chain Management

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: L3 Advanced Support | Ticket ID: AM-CH2-NH2-001

Welcome to the Aminomethyl Reactivity Control Center

Subject: Troubleshooting reactivity, stability, and chemoselectivity of the aminomethyl (


) moiety.

The aminomethyl group is a deceptive structural motif. While it appears to be a standard primary amine, its specific steric accessibility and benzylic/allylic positioning (in many scaffolds) create a unique "danger zone" of reactivity. This guide addresses the three most common support tickets we receive: Catalyst Poisoning , Uncontrolled Alkylation , and Orthogonal Protection Failures .

Module 1: Cross-Coupling & Catalyst Poisoning

Issue: "My Buchwald-Hartwig reaction stalls when an aminomethyl side chain is present on the substrate, even though the reaction site is a distant aryl halide."

Diagnosis: The free aminomethyl group is an unhindered, competent ligand. Unlike aniline nitrogens (which are less basic due to resonance), the


 aminomethyl nitrogen is highly basic (

) and sterically accessible. It aggressively binds to Palladium (Pd), displacing phosphine ligands and forming unreactive Pd-amine complexes (Catalyst Poisoning).

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Ligand Selection Use Bulky Biaryl Phosphines (e.g., BrettPhos, RuPhos, XPhos)Bulky ligands create a "steric wall" that prevents the smaller aminomethyl nitrogen from coordinating to the Pd center, while still allowing the oxidative addition of the aryl halide.
Base Choice Switch to Weak Bases (e.g.,

,

)
Strong bases (NaOtBu) can deprotonate the aminomethyl group (if acidic protons are nearby) or cause side reactions. Weaker bases maintain the amine in a neutral state without promoting aggregation.
Protection In situ Protection If ligand switching fails, protect the amine as a Boc-carbamate or phthalimide before coupling. Free amines are often incompatible with standard catalytic cycles.

Visualization: Catalyst Survival Logic

BuchwaldLogic start Start: Aminomethyl Substrate + Ar-X q1 Is the Aminomethyl group protected? start->q1 yes_prot Proceed with Standard Conditions (Pd(OAc)2 / BINAP) q1->yes_prot Yes no_prot Risk: Catalyst Poisoning q1->no_prot No sol1 Solution A: Use Bulky Ligands (BrettPhos / RuPhos) no_prot->sol1 sol2 Solution B: Pre-protect (Boc/Fmoc) no_prot->sol2 check Did conversion improve? sol1->check sol2->check success Isolate Product check->success Yes fail Check for Pd-Black formation (Switch solvent to t-Amyl alcohol) check->fail No

Figure 1: Decision matrix for handling free amines in Palladium-catalyzed cross-coupling reactions.

Module 2: Preventing Over-Alkylation

Issue: "I am trying to mono-alkylate my aminomethyl group using an alkyl halide, but I keep getting a mixture of secondary and tertiary amines."

Diagnosis: This is the classic "Greedy Amine" problem. The product of the first alkylation (a secondary amine) is often more nucleophilic than the starting primary amine because the alkyl group donates electron density (inductive effect). This leads to a runaway reaction rate where the product reacts faster than the starting material.

The Fix: Reductive Amination (The Self-Validating Protocol) Do not use direct alkylation (


). Switch to Reductive Amination (

). This process passes through an imine intermediate, which stops the "runaway" alkylation because the imine cannot react with a second aldehyde molecule until it is reduced.[1]

Step-by-Step Protocol (Indirect Method):

  • Imine Formation:

    • Mix Aminomethyl substrate (1.0 eq) + Aldehyde (1.05 eq) in MeOH or DCE.

    • Add Additive: Anhydrous

      
       or Molecular Sieves (3Å) to sequester water.
      
    • Monitor: Wait for complete consumption of aldehyde (TLC/NMR).

  • Reduction:

    • Cool to 0°C.

    • Add Reducing Agent: Sodium Triacetoxyborohydride (STAB) (

      
      ).
      
    • Why STAB? It is mild and will not reduce the aldehyde/ketone, only the imine.

  • Quench:

    • Aqueous

      
      .
      

Comparison of Reducing Agents:

ReagentReactivityRisk ProfileRecommended Use

HighReduces aldehydes/ketones also. Causes over-alkylation if added too early.Only if imine is pre-formed and isolated.

MediumToxic (Cyanide byproduct). Requires pH control (pH 4-5).Legacy methods; avoid if possible.

Optimal Selective for imines. Tolerates aldehydes.Standard for aminomethyl functionalization.
Module 3: Orthogonal Protection Strategy

Issue: "My protecting group falls off during workup, or I can't remove it without destroying my scaffold."

Diagnosis: The aminomethyl group is attached to a methylene carbon. If this methylene is benzylic (attached to an aromatic ring), the C-N bond is susceptible to hydrogenolysis or acid-catalyzed cleavage more easily than aliphatic amines.

Selection Guide:

  • Acid-Labile Scaffolds? Avoid Boc. Use Fmoc (Base labile) or Alloc (Pd labile).

  • Base-Labile Scaffolds? Avoid Fmoc. Use Boc (Acid labile) or Cbz (Hydrogenolysis).

  • "Forever" Protection: Use Phthalimide .[2] It is extremely robust and requires Hydrazine (

    
    ) to remove, making it safe for almost all intermediate steps.
    

Visualization: Protection Logic Flow

ProtectionStrategy input Select Protecting Group for -CH2-NH2 cond1 Is the scaffold Acid Sensitive? input->cond1 cond2 Is the scaffold Base Sensitive? cond1->cond2 No res_fmoc Use Fmoc (Cleave: Piperidine) cond1->res_fmoc Yes res_boc Use Boc (Cleave: TFA/HCl) cond2->res_boc Yes res_alloc Use Alloc (Cleave: Pd(PPh3)4) cond2->res_alloc No (Orthogonal needed) res_phth Use Phthalimide (Cleave: Hydrazine) cond2->res_phth Need Extreme Stability

Figure 2: Selection logic for orthogonal protecting groups based on scaffold sensitivity.

Module 4: Stability & Storage (The "Hidden" Degradation)

Issue: "My aminomethyl compound turned into a white solid/crust upon storage."

Diagnosis: Free aminomethyl groups are "CO2 Sponges." They react with atmospheric carbon dioxide to form carbamic acids or carbonate salts (


), which appear as white solids. Furthermore, if the aminomethyl is benzylic, it slowly oxidizes to the amide or imine upon prolonged air exposure.

Storage Protocol:

  • Always store as a salt: Convert the free amine to the HCl or TFA salt immediately after purification. The salt form protects the nitrogen lone pair from oxidation and

    
     capture.
    
    • Protocol: Dissolve amine in

      
      , add 
      
      
      
      in ether dropwise. Filter the precipitate.
  • Argon Flush: If storing as a free base, seal under Argon at -20°C.

References
  • Buchwald-Hartwig Amination User Guide

    • Source: Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
    • URL:[Link]

  • Reductive Amination Selectivity

    • Source: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.
    • URL:[Link]

  • Protecting Group Strategies (Greene's)

    • Source: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
    • URL:[Link]

  • Over-alkylation Mechanisms

    • Source: Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron.
    • URL:[Link]

Sources

Validation & Comparative

The Azetidine Enigma: A Senior Application Scientist's Guide to Definitive Structural Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug discovery and development, the azetidine ring presents a compelling structural motif. This strained, four-membered nitrogen heterocycle can impart desirable conformational rigidity, improve metabolic stability, and provide novel vectors for substituent placement. However, the very features that make azetidines attractive also introduce unique challenges in their structural elucidation. Ambiguities in connectivity, stereochemistry, and even the integrity of the four-membered ring itself demand a multi-faceted analytical approach. This guide provides an in-depth comparison of the primary spectroscopic and crystallographic techniques essential for the unambiguous structural confirmation of azetidine-containing compounds, grounded in field-proven insights and experimental data.

The Challenge of the Four-Membered Ring

The inherent ring strain of the azetidine core influences its chemical reactivity and spectroscopic properties. This can lead to unexpected rearrangements during synthesis or ionization, and spectral complexities that require careful interpretation. Therefore, relying on a single analytical method is often insufficient for complete structural proof. A synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography is the gold standard for navigating the subtleties of these unique molecules.

A Comparative Overview of Key Analytical Techniques

The choice of analytical technique is dictated by the specific question at hand – from initial confirmation of molecular weight to the precise determination of three-dimensional architecture. Each method offers a unique lens through which to view the azetidine-containing molecule.

FeatureNuclear Magnetic Resonance (NMR)High-Resolution Mass Spectrometry (HRMS)Single-Crystal X-ray Crystallography
Information Provided Connectivity, stereochemistry, dynamic processes in solution.Elemental composition, molecular weight, fragmentation patterns.Definitive 3D structure, bond lengths, bond angles, absolute stereochemistry.
Sample State SolutionSolid or solutionSingle crystal
Sample Amount mg scaleµg to ng scaleµg to mg scale
Strengths - Non-destructive- Provides detailed information about the chemical environment of each atom- Essential for determining diastereomers and enantiomers (with chiral auxiliaries)- High sensitivity- Provides exact molecular formula- Can identify impurities and byproducts- Unambiguous determination of molecular structure- Gold standard for absolute stereochemistry
Limitations - Can be complex to interpret for highly substituted or conformationally flexible molecules- Lower sensitivity compared to MS- Does not provide information on stereochemistry or connectivity- Fragmentation can sometimes be complex to interpret- Requires a high-quality single crystal, which can be challenging to obtain- Provides a static picture of the molecule in the solid state

In-Depth Analysis and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Connectivity and Stereochemistry

NMR spectroscopy is the cornerstone of structural elucidation in solution. For azetidine-containing compounds, a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments is crucial.

The strained nature of the azetidine ring often leads to non-intuitive chemical shifts and coupling constants. Protons on the azetidine ring can exhibit complex splitting patterns due to restricted bond rotation. 2D NMR experiments are therefore not just confirmatory but often essential for initial structure determination.

Experimental Protocol: Comprehensive 2D NMR Analysis of a Substituted Azetidine

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified azetidine derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD) in a 5 mm NMR tube.

    • Ensure the sample is fully dissolved to avoid peak broadening. Filter if necessary.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum to assess purity and identify the chemical shift regions of interest.

  • ²D COSY (Correlation Spectroscopy) Acquisition:

    • Purpose: To identify proton-proton spin coupling networks, revealing which protons are adjacent to each other.

    • Key Parameters (Bruker):

      • TD (Time Domain): 2K in F2, 256-512 in F1

      • NS (Number of Scans): 2-4 per increment

      • D1 (Relaxation Delay): 1-2 s

    • Interpretation: Cross-peaks indicate through-bond coupling between protons, typically over 2-3 bonds. This is fundamental for tracing the connectivity within the azetidine ring and its substituents.

  • ²D HSQC (Heteronuclear Single Quantum Coherence) Acquisition:

    • Purpose: To correlate protons with their directly attached carbons.

    • Key Parameters (Bruker):

      • Set spectral widths and offsets based on the ¹H and ¹³C spectra.

      • NS (Number of Scans): 2-4 per increment

    • Interpretation: Each cross-peak represents a C-H bond, providing unambiguous assignment of protonated carbons.

  • ²D HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:

    • Purpose: To identify longer-range correlations between protons and carbons (2-4 bonds). This is critical for connecting molecular fragments.

    • Key Parameters (Bruker):

      • NS (Number of Scans): 8-16 per increment (less sensitive than HSQC)

    • Interpretation: Cross-peaks link protons to carbons separated by multiple bonds, allowing the assembly of the complete carbon skeleton and confirming the placement of substituents on the azetidine ring.

  • ²D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) Acquisition:

    • Purpose: To determine spatial proximity between protons, which is crucial for stereochemical assignments.

    • Interpretation: Cross-peaks indicate that protons are close in space (< 5 Å), irrespective of their through-bond connectivity. This is invaluable for distinguishing between cis and trans isomers.

Data Presentation: Typical ¹H and ¹³C NMR Chemical Shifts for an Azetidine Core

AtomTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)Notes
C2/C4 (CH₂)3.0 - 4.545 - 65Highly dependent on substituents and nitrogen protection.
C3 (CH)2.5 - 4.030 - 50Shift is significantly influenced by the nature of the C3 substituent.
N-H1.5 - 3.5 (broad)-Often a broad singlet; chemical shift is solvent-dependent.
High-Resolution Mass Spectrometry (HRMS): The Elemental Blueprint

HRMS provides the exact molecular weight and, by extension, the elemental composition of a molecule with high precision. This is the first and most fundamental confirmation of a newly synthesized azetidine-containing compound.

The choice of ionization technique is critical. Electrospray ionization (ESI) is a soft ionization method that is generally preferred for azetidine derivatives as it minimizes in-source fragmentation, providing a clear molecular ion peak.

Experimental Protocol: HRMS Analysis of an Azetidine Derivative via ESI-QTOF

  • Sample Preparation:

    • Prepare a stock solution of the purified compound at approximately 1 mg/mL in a high-purity solvent (e.g., methanol, acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent system, typically matching the initial mobile phase conditions. For positive ion mode, 0.1% formic acid is commonly added to promote protonation.[1]

  • Instrument Setup (Q-TOF):

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for nitrogen-containing compounds.

    • Mass Analyzer: Quadrupole-Time of Flight (Q-TOF) for high resolution and mass accuracy.

    • Calibration: Calibrate the instrument using a known standard immediately prior to analysis to ensure high mass accuracy.

  • Data Acquisition:

    • Inject the sample via direct infusion or through an LC system.

    • Acquire the full scan mass spectrum over a relevant m/z range.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.).

    • Use the instrument software to calculate the elemental composition based on the accurate mass measurement (typically with < 5 ppm error).

    • Compare the calculated formula with the expected molecular formula of the target azetidine compound.

Interpreting Fragmentation Patterns:

While soft ionization minimizes fragmentation, some in-source fragmentation or tandem MS (MS/MS) experiments can provide valuable structural information. Common fragmentation pathways for the azetidine ring involve ring opening through cleavage of the C-C or C-N bonds, often leading to the loss of ethene or related fragments. The specific fragmentation pattern is highly dependent on the substituents present.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

When an unambiguous, high-resolution three-dimensional structure is required, single-crystal X-ray crystallography is the ultimate analytical tool. It provides precise information on bond lengths, bond angles, and absolute stereochemistry.[2]

For drug development, understanding the precise 3D conformation of an azetidine-containing molecule and its substituents is paramount for modeling interactions with biological targets. X-ray crystallography provides this definitive spatial arrangement.[2]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth:

    • This is often the most challenging step. High-purity material (>98%) is essential.

    • Common techniques include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a saturated solution.

    • Screen a variety of solvents and solvent combinations (e.g., ethyl acetate/hexane, dichloromethane/pentane).

  • Crystal Mounting and Data Collection:

    • Select a suitable single crystal under a microscope and mount it on a goniometer head.

    • The crystal is typically cooled to ~100 K in a stream of nitrogen gas to minimize thermal motion.[2]

    • Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The structure is solved using direct methods or Patterson synthesis to generate an initial electron density map.

    • A molecular model is built into the electron density map and refined to achieve the best fit with the experimental data.

    • The final structure is validated, and a Crystallographic Information File (CIF) is generated.[2]

Workflow and Decision Making

The following diagram illustrates a logical workflow for the structural confirmation of a novel azetidine-containing compound, integrating the three key analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_initial_char Initial Characterization cluster_detailed_char Detailed Structural Elucidation cluster_confirmation Final Confirmation synthesis Synthesis of Azetidine Derivative purification Purification (e.g., Chromatography) synthesis->purification hrms HRMS Analysis purification->hrms Confirm Molecular Formula nmr_1d 1D NMR (¹H, ¹³C) purification->nmr_1d Assess Purity & Basic Structure xray Single-Crystal X-ray Crystallography purification->xray Obtain 3D Structure (if crystal available) final_structure Unambiguous Structure Confirmed hrms->final_structure nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d Determine Connectivity nmr_stereo NOESY/ROESY nmr_2d->nmr_stereo Assign Stereochemistry nmr_stereo->final_structure xray->final_structure

Caption: Logical workflow for the structural confirmation of azetidine-containing compounds.

Conclusion

The structural confirmation of azetidine-containing compounds requires a rigorous and multi-technique approach. While HRMS provides the essential starting point of elemental composition, it is the detailed correlational data from a suite of 2D NMR experiments that elucidates the critical aspects of connectivity and relative stereochemistry in solution. For an indisputable determination of the three-dimensional molecular architecture and absolute stereochemistry, single-crystal X-ray crystallography remains the unparalleled gold standard. By judiciously applying these powerful analytical methods, researchers can confidently navigate the complexities of azetidine chemistry and unlock the full potential of this valuable heterocyclic scaffold in modern drug discovery.

References

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy. Available at: [Link]

  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Available at: [Link]

  • ResearchGate. (2015). The Crystallographic Information File (CIF). Available at: [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Available at: [Link]

  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Available at: [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

  • University of Toledo. (n.d.). HRMS sample submission guidelines. Available at: [Link]

  • Longdom Publishing. (n.d.). High-Resolution Mass Spectrometry in Analytical Chemistry-Beyond the Spectrum. Available at: [Link]

  • Western Sydney University. (n.d.). Sample Preparation Guidelines. Available at: [Link]

  • Mass Spectrometry Facility, University of California, Riverside. (n.d.). Sample Preparation and Submission Guidelines. Available at: [Link]

  • University of Wollongong. (n.d.). Sample preparation for UOW Low and High Resolution Mass Spectral Service. Available at: [Link]

  • Bruker. (2006). 1D and 2D Experiments Step-by-Step Tutorial. Available at: [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Available at: [Link]

  • Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Available at: [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. Available at: [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Available at: [Link]

  • The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Available at: [Link]

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Biological Activity & Medicinal Chemistry Utility of tert-Butyl 1-(aminomethyl)azetidine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity and Medicinal Chemistry Utility of tert-Butyl 1-(aminomethyl)azetidine-3-carboxylate Derivatives Content Type: Publish Comparison Guide

Executive Summary

In modern drug discovery, the this compound scaffold (and its regioisomer, tert-butyl 3-(aminomethyl)azetidine-1-carboxylate) represents a "privileged" structural motif.[1] It serves as a critical building block for bioisosteric replacement , allowing medicinal chemists to replace traditional six-membered rings (piperidines, morpholines) with a strained four-membered azetidine ring.[2]

This guide objectively compares the performance of azetidine-containing derivatives against their traditional analogs. The data demonstrates that while azetidine substitution often maintains biological potency, it significantly alters physicochemical properties—specifically lowering lipophilicity (LogP), increasing metabolic stability, and modifying basicity (pKa).[2]

Structural & Physicochemical Comparison

The primary utility of this scaffold is to introduce "conformational restriction" and improve the Fsp³ (fraction of saturated carbons) character of a drug candidate.

Bioisosteric Performance Matrix

The table below compares the azetidine core against the rings it commonly replaces.

FeatureAzetidine (4-membered) Pyrrolidine (5-membered) Piperidine (6-membered) Impact on Drug Design
Ring Strain ~26 kcal/mol~6 kcal/mol~0 kcal/molHigh strain can increase reactivity (e.g., in covalent inhibitors).
Lipophilicity (LogP) Lowest MediumHighAzetidines lower LogP, improving solubility and reducing metabolic clearance.[2]
Basicity (pKa) Higher (~11.0) High (~11.3)High (~11.2)Azetidines are highly basic; N-substitution can modulate this significantly.
Exit Vectors Distinct (Angular) FlexibleLinear/PlanarAzetidines offer unique bond angles (approx 90°) that can access novel binding pockets.
The "Angular" vs. "Linear" Advantage

Recent studies (Domainex, 2025) have highlighted the difference between "linear" spirocyclic azetidines and "angular" isomers derived from this scaffold.[3]

  • Linear: Substituents exit at 180°, mimicking piperazine.

  • Angular: Substituents exit at ~90°, creating a "kink" in the molecule that can improve selectivity by avoiding steric clashes in the protein active site.

Bioisostere_Logic Piperidine Piperidine Scaffold (Traditional Lead) Problem Issues: High LogP, Rapid Metabolism, IP Crowding Piperidine->Problem Identified Liability Azetidine Azetidine Replacement (Target Scaffold) Piperidine->Azetidine Scaffold Morphing (Ring Contraction) Problem->Azetidine Solves Outcome Optimized Lead: Lower LogP, Novel Vector, New IP Space Azetidine->Outcome Validation

Figure 1: Strategic logic for replacing piperidine rings with azetidine scaffolds in lead optimization.

Case Study A: Oncology (Sonidegib Analogues)

Objective: Evaluate the biological activity when the morpholine ring of the anticancer drug Sonidegib (Hedgehog pathway inhibitor) is replaced with an azetidine derived from the subject scaffold.

Experimental Data

Researchers synthesized "angular" spirocyclic azetidine analogues and tested them against the parent drug.[3]

CompoundStructure ModificationIC₅₀ (Gli-Luc NIH3T3) Solubility Interpretation
Sonidegib (Parent) Morpholine Ring6 nM ModeratePotent, but standard IP space.
Angular Azetidine Spiro-Azetidine (Isomer A)21 nM High Retains potency (3.5x drop) but gains solubility and novel IP.
Linear Azetidine Spiro-Azetidine (Isomer B)116 nMHighSignificant loss of potency due to vector mismatch.

Key Insight: The "angular" geometry provided by the 1,3-substituted azetidine core was critical. The linear isomer failed to position the effector groups correctly in the binding pocket, proving that geometry (controlled by the scaffold) dictates biological activity.

Case Study B: Neuropharmacology (GABA Uptake Inhibitors)

Objective: Investigate azetidine-3-carboxylic acid derivatives as conformationally restricted analogs of the neurotransmitter GABA.

Mechanism of Action

The azetidine ring constrains the GABA backbone, locking it into a specific conformation that favors binding to GAT-1 and GAT-3 transporters over GAT-2.

Comparative Potency Data
  • Reference Inhibitor (NNC-05-2045): Contains a piperidine ring.[4][5]

  • Test Compounds: 3-hydroxy-3-phenylazetidine derivatives.

Target TransporterPiperidine Analog (Ref) Azetidine Derivative (Test) Selectivity Ratio
GAT-1 IC₅₀ = 1.4 µMIC₅₀ = 2.8 µM ~2-fold drop (Comparable)
GAT-3 IC₅₀ = >100 µMIC₅₀ = 15.3 µM >6-fold Improvement
Advanced Application: Covalent Cysteine Targeting

A novel application of the 1-(aminomethyl)azetidine core is in the design of Electrophilic Probes .

  • Concept: Azetidinyl oxadiazoles utilize the ring strain of the azetidine (~26 kcal/mol) to facilitate a nucleophilic attack by cysteine residues on the adjacent oxadiazole ring.

  • Mechanism: The reaction proceeds via an S_N2-like ring opening, which is accelerated by the relief of ring strain.

  • Utility: This allows for the creation of covalent inhibitors that are stable in plasma but highly reactive within the specific environment of a cysteine-containing active site.

Covalent_Mechanism Step1 Azetidinyl Oxadiazole (Intact Scaffold) Step2 Cysteine Thiol Attack (Nucleophilic) Step1->Step2 Target Binding Step3 Ring Opening (Strain Relief) Step2->Step3 Transition State Step4 Covalent Adduct (Irreversible Inhibition) Step3->Step4 Stable Bond Formation

Figure 2: Mechanism of action for azetidine-based covalent inhibitors.[2]

Experimental Protocols
Protocol A: In Vitro Antiproliferative Assay (Cell Viability)

Used to validate the Sonidegib analogs described in Case Study A.

  • Cell Seeding: Seed A549 (lung cancer) or HCT116 (colon cancer) cells at a density of 3,000 cells/well in 96-well plates.

  • Incubation: Incubate for 24 hours at 37°C / 5% CO₂ to allow attachment.

  • Compound Treatment:

    • Dissolve azetidine derivatives in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0.001 µM to 100 µM) in culture medium.

    • Add 100 µL of compound solution to wells (Final DMSO < 0.1%).

  • Exposure: Incubate cells with compounds for 72 hours.

  • Detection (MTS Assay):

    • Add 20 µL of MTS reagent (Promega CellTiter 96®) to each well.

    • Incubate for 2-4 hours until color develops.

  • Readout: Measure absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism, Sigmoidal dose-response).

Protocol B: General Synthesis of 1,3-Disubstituted Azetidines

Standard workflow for utilizing the this compound building block.

  • Starting Material: tert-butyl 3-(aminomethyl)azetidine-1-carboxylate (CAS 325775-44-8).

  • N-Functionalization (Reductive Amination):

    • Mix amine (1.0 eq) with aldehyde (1.1 eq) in DCE.

    • Add NaBH(OAc)₃ (1.5 eq) and stir at RT for 4-16h.

  • Deprotection (if Boc protected):

    • Treat with TFA/DCM (1:[2]4) for 1h at RT.

    • Concentrate to yield the TFA salt.[6]

  • Coupling (Amide Bond Formation):

    • React the free amine with Carboxylic Acid (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF.[2]

References
  • Mykhailiuk, P. K., et al. (2025).[2][3] "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery.Angewandte Chemie International Edition. Link[2]

  • Faust, M. R., et al. (2010).[2] Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship.[2][4][7]European Journal of Medicinal Chemistry. Link

  • Domainex Synthesis Group. (2025).[3] Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery.Link

  • Cravatt, B. F., et al. (2020).[2] Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles.Journal of the American Chemical Society.[8] Link

  • Lowe, D. (2016).[2] Azetidines in Drug Discovery.[3][8][9]In the Pipeline (Science Translational Medicine). Link

Sources

Structure-activity relationship (SAR) studies of azetidine-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) studies of azetidine-based compounds Content Type: Publish Comparison Guide

Executive Summary

The azetidine ring (a saturated 4-membered nitrogen heterocycle) has evolved from a synthetic curiosity to a privileged scaffold in modern drug discovery. Historically overshadowed by its 5- and 6-membered homologs (pyrrolidine and piperidine), azetidine is now a critical tool for optimizing Ligand Lipophilicity Efficiency (LLE) and metabolic stability .

This guide provides a technical analysis of azetidine-based SAR, objectively comparing its performance against alternative heterocycles. It is designed for medicinal chemists seeking to modulate physicochemical properties without sacrificing potency.

Physicochemical & Structural Comparative Analysis

The transition from a piperidine or pyrrolidine to an azetidine is not merely a reduction in size; it is a fundamental shift in electronic and conformational character.

The "Azetidine Shift"

Replacing a larger ring with azetidine typically lowers lipophilicity (LogP) while maintaining or slightly increasing basicity (pKa). This is crucial for CNS penetration and reducing off-target toxicity.

PropertyAzetidine (

)
Pyrrolidine (

)
Piperidine (

)
Impact on Drug Design
Ring Strain ~25 kcal/mol~6 kcal/mol~0 kcal/molHigh strain enables unique covalent reactivity (e.g., in carbamates).
pKa (Conj. Acid) ~11.29~11.27~11.22High basicity is retained despite size reduction.
LogP LowerModerateHigherAzetidine lowers LogD, improving solubility and LLE.
Exit Vectors Rigid, definedFlexible (envelope)Flexible (chair/boat)Azetidine locks substituents in precise vectors, reducing entropy penalties.
Decision Framework: When to Deploy Azetidine

Use the following logic flow to determine if an azetidine scan is appropriate for your lead series.

Azetidine_Decision_Tree Start Lead Optimization Challenge Issue_Lipophilicity High LogP / Poor Solubility? Start->Issue_Lipophilicity Issue_Metabolism Metabolic Soft Spot? Start->Issue_Metabolism Issue_Selectivity Poor Selectivity? Start->Issue_Selectivity Action_Azetidine Switch to Azetidine Core Issue_Lipophilicity->Action_Azetidine Yes (Lowers C count) Issue_Metabolism->Action_Azetidine Yes (Removes labile H) Action_Check_Vectors Verify Vector Angles (Azetidine is ~90°) Issue_Selectivity->Action_Check_Vectors Need rigid conformation Action_Bioisostere Consider Gem-Dimethyl or Cyclobutane Action_Check_Vectors->Action_Azetidine Vectors match Action_Check_Vectors->Action_Bioisostere Vectors mismatch

Figure 1: Strategic decision tree for incorporating azetidine scaffolds in lead optimization.

Detailed SAR Case Studies

Case Study A: Covalent Inhibition (MAGL Inhibitors)

Monoacylglycerol lipase (MAGL) hydrolyzes the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] Azetidine carbamates and ureas have emerged as superior irreversible inhibitors compared to piperidine analogs.

  • Mechanism: The high ring strain of the azetidine enhances the electrophilicity of the carbonyl carbon in urea/carbamate moieties, facilitating nucleophilic attack by the catalytic serine (Ser122) of MAGL.

  • Data Comparison:

Compound ClassCore StructureIC50 (hMAGL)Selectivity (vs FAAH)Mechanism
Piperidine Carbamate 6-membered> 1000 nMLowReversible/Slow
Pyrrolidine Carbamate 5-membered~ 450 nMModerateMixed
Azetidine Carbamate 4-membered3.9 nM > 50-fold Irreversible (Covalent)

Key Insight: The azetidine ring acts as a "spring-loaded" leaving group upon enzyme attack, a property not present in the relaxed piperidine ring [1].

Case Study B: Kinase Selectivity (Baricitinib & Analogs)

In the development of JAK inhibitors like Baricitinib, the azetidine ring serves as a rigid linker connecting the ethylsulfonyl group and the pyrazole.

  • SAR Finding: Replacement of the azetidine with a flexible propyl chain or a piperidine ring resulted in a loss of potency (10-100x increase in IC50).

  • Causality: The azetidine holds the sulfonyl group in a specific orientation to interact with the arginine pocket in the JAK active site, minimizing the entropic cost of binding [2].

Biological Mechanism & Visualization

Understanding the downstream effects of azetidine-based inhibition is critical. Below is the signaling pathway for MAGL inhibition, where azetidine compounds (e.g., KML29 analogs) prevent the breakdown of 2-AG.

MAGL_Pathway Presynaptic Presynaptic Neuron DAG Diacylglycerol (DAG) Presynaptic->DAG TwoAG 2-AG (Endocannabinoid) DAG->TwoAG DAGL DAGL DAG Lipase CB1 CB1 Receptor TwoAG->CB1 Activates MAGL MAGL Enzyme TwoAG->MAGL Hydrolysis AA Arachidonic Acid (Inflammation) MAGL->AA Produces Azetidine Azetidine Inhibitor (Covalent) Azetidine->MAGL Irreversible Inhibition (Serine Attack)

Figure 2: Mechanism of action for azetidine-based MAGL inhibitors preventing 2-AG hydrolysis.[1]

Experimental Protocols

Synthesis of 3,3-Disubstituted Azetidines via Strain-Release

Traditional cyclization is difficult due to ring strain. The modern standard uses [1.1.0]azabicyclobutane (ABB) strain-release chemistry.

Protocol:

  • Reagents: 1-(tert-butylsulfonyl)-1-azabicyclo[1.1.0]butane (ABB), Organolithium or Grignard reagent (R-Li/R-MgBr), Electrophile (

    
    ).
    
  • Step 1 (Nucleophilic Addition): Dissolve ABB (1.0 equiv) in anhydrous THF at -78°C. Add R-Li (1.1 equiv) dropwise. The nucleophile attacks the bridgehead carbon, breaking the central bond to form a 3-lithio-azetidine intermediate.

  • Step 2 (Electrophilic Trapping): Stir for 30 min at -78°C. Add Electrophile (e.g., alkyl halide, aldehyde) (1.2 equiv).

  • Step 3 (Workup): Warm to RT, quench with sat.

    
    , extract with EtOAc.
    
  • Validation: Monitor disappearance of ABB strain peaks in NMR.

MAGL Competitive ABPP Assay

To verify target engagement and selectivity of azetidine compounds.

Protocol:

  • Preparation: Prepare proteomes from mouse brain or HEK293T cells expressing hMAGL.

  • Incubation: Incubate proteome (1 mg/mL) with the Azetidine test compound (various concentrations) for 30 min at 37°C.

  • Probe Labeling: Add TAMRA-FP (fluorophosphonate probe) at 1 µM final concentration. Incubate for 30 min at RT. (Note: TAMRA-FP binds to active serine hydrolases).[2]

  • Analysis: Quench with SDS loading buffer, boil, and resolve on SDS-PAGE.

  • Quantification: Scan for fluorescence. A reduction in band intensity at 33 kDa (MAGL) indicates successful covalent inhibition by the azetidine [3].

References

  • Azetidine carbamates as efficient, covalent inhibitors of monoacylglycerol lipase. Journal of Medicinal Chemistry.

  • Discovery of Baricitinib (INCB028050), a Selective JAK1/JAK2 Inhibitor. Journal of Medicinal Chemistry.

  • Activity-based protein profiling (ABPP) for identification of serine hydrolase inhibitors. Nature Protocols.

  • Strain-Release Amination of [1.1.0]Azabicyclobutanes. Science.

Sources

A Senior Application Scientist's Guide to Evaluating the Impact of the Azetidine Ring on Peptide-Protein Binding Affinity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the quest to enhance the therapeutic properties of peptides is a constant endeavor. Peptides offer high specificity and potency but often suffer from poor metabolic stability and low bioavailability. The incorporation of non-natural amino acids is a powerful strategy to overcome these limitations. Among these, the azetidine ring, a four-membered heterocycle, has emerged as a unique tool to modulate peptide conformation and function.

This guide provides an in-depth evaluation of the azetidine ring's impact on peptide-protein binding affinity. We will delve into the mechanistic underpinnings of how this small structural modification can induce significant conformational changes, and what that implies for target engagement. While direct, comparative binding affinity data for azetidine-containing peptides versus their natural counterparts is not abundant in publicly available literature, this guide will equip you with the foundational knowledge and detailed experimental protocols to conduct such evaluations in your own research.

The Azetidine Ring: A Tool for Conformational Constraint

The azetidine ring, when incorporated into a peptide backbone, primarily serves as a proline surrogate.[1] However, its smaller, four-membered structure imposes distinct conformational constraints compared to proline's five-membered ring.[2] This structural difference is the primary driver of the azetidine ring's influence on peptide properties.

Inducing Specific Turns

One of the most significant effects of incorporating an azetidine ring is the induction of specific turn structures within the peptide. While proline is known to induce β-turns, the four-membered ring of azetidine preferentially stabilizes γ-turn-like conformations.[2][3] This ability to dictate a specific turn can be instrumental in pre-organizing a peptide into a conformation that is more amenable to binding its protein target. By reducing the entropic penalty of binding, a more rigid, pre-organized peptide can exhibit higher binding affinity.

Altering Peptide Flexibility

Computational studies have shown that peptides containing azetidine-2-carboxylic acid (Aze) can be somewhat more flexible than their proline-containing counterparts.[2] This is attributed to a decrease in repulsive non-covalent interactions between the atoms of the smaller ring and neighboring residues. This increased flexibility can, in some cases, be beneficial, allowing for an induced-fit binding mechanism. However, in other contexts, it may lead to a less stable ordered conformation, potentially decreasing binding affinity due to a higher entropic cost upon binding.[2]

Enhancing Proteolytic Stability

A significant advantage of incorporating azetidine rings is the enhanced resistance to proteolytic degradation.[4] The constrained and unnatural structure of the azetidine-containing peptide can prevent recognition and cleavage by proteases, thereby increasing the peptide's half-life in biological systems. This improved stability is a critical factor in the development of peptide-based therapeutics.

The Expected Impact on Peptide-Protein Binding Affinity

The conformational changes induced by the azetidine ring can have a dichotomous effect on peptide-protein binding affinity, which can either be enhanced or diminished depending on the specific interaction.

  • Potential for Affinity Enhancement: If the native peptide must adopt a specific turn conformation to bind its target, and the azetidine ring pre-organizes the peptide into this bioactive conformation, a significant increase in binding affinity can be expected. This is because the peptide spends more time in a binding-competent state, reducing the entropic penalty of binding.

  • Potential for Affinity Reduction: Conversely, if the azetidine-induced conformation is incompatible with the binding pocket of the target protein, a decrease in binding affinity will occur. The rigidity imposed by the azetidine ring may prevent the peptide from adopting the necessary conformation to make key interactions with the protein.

The following diagram illustrates the logical relationship between azetidine incorporation and its potential effects on binding affinity.

G cluster_0 Peptide Modification cluster_1 Conformational Consequences cluster_2 Impact on Binding Affinity Incorporate Azetidine Ring Incorporate Azetidine Ring Induces γ-turn Induces γ-turn Incorporate Azetidine Ring->Induces γ-turn Leads to Alters Flexibility Alters Flexibility Incorporate Azetidine Ring->Alters Flexibility Leads to Enhanced Affinity Enhanced Affinity Induces γ-turn->Enhanced Affinity If turn is bioactive conformation Reduced Affinity Reduced Affinity Induces γ-turn->Reduced Affinity If turn is non-bioactive Alters Flexibility->Enhanced Affinity If induced fit is favorable Alters Flexibility->Reduced Affinity If flexibility increases entropic cost

Impact of Azetidine Ring on Binding Affinity.

Experimental Protocols for Evaluating Binding Affinity

To empirically determine the impact of an azetidine ring on peptide-protein binding affinity, rigorous experimental evaluation is necessary. The following are detailed, step-by-step methodologies for key experiments.

Solid-Phase Peptide Synthesis (SPPS) of Azetidine-Containing Peptides

The synthesis of peptides containing azetidine rings can be achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).[3]

Protocol:

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for C-terminal amide peptides). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve 3-5 equivalents of the Fmoc-protected amino acid (either a standard amino acid or the Fmoc-protected azetidine amino acid) and a coupling agent (e.g., HBTU) in DMF.

    • Add a base (e.g., DIPEA) to activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS)).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.[2] It provides kinetic data (association and dissociation rates) and the equilibrium dissociation constant (Kd).

Protocol:

  • Ligand Immobilization (Protein):

    • Activate a sensor chip (e.g., a CM5 chip) with a mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

    • Inject the protein (ligand) in a suitable buffer (e.g., 10 mM acetate buffer at a pH below the protein's pI) over the activated surface to achieve covalent immobilization via amine coupling.

    • Deactivate any remaining active esters with ethanolamine.

  • Analyte Preparation (Peptide):

    • Prepare a series of dilutions of the azetidine-containing peptide and the control peptide (analyte) in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement:

    • Inject the different concentrations of the peptide analyte over the immobilized protein surface and a reference surface (without immobilized protein).

    • Monitor the change in response units (RU) over time to generate sensorgrams.

    • After each injection, regenerate the sensor surface with a suitable regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove the bound peptide.

  • Data Analysis:

    • Subtract the reference surface signal from the active surface signal to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

The following diagram illustrates a typical SPR workflow.

G Start Start Immobilize Protein Ligand Immobilize Protein Ligand Start->Immobilize Protein Ligand Prepare Peptide Analyte Dilutions Prepare Peptide Analyte Dilutions Immobilize Protein Ligand->Prepare Peptide Analyte Dilutions Inject Analyte & Measure Binding Inject Analyte & Measure Binding Prepare Peptide Analyte Dilutions->Inject Analyte & Measure Binding Regenerate Sensor Surface Regenerate Sensor Surface Inject Analyte & Measure Binding->Regenerate Sensor Surface Regenerate Sensor Surface->Inject Analyte & Measure Binding Next Concentration Analyze Data (ka, kd, Kd) Analyze Data (ka, kd, Kd) Regenerate Sensor Surface->Analyze Data (ka, kd, Kd) All Concentrations Tested End End Analyze Data (ka, kd, Kd)->End

Surface Plasmon Resonance (SPR) Workflow.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[5]

Protocol:

  • Sample Preparation:

    • Dialyze both the protein and the peptide into the same buffer to minimize buffer mismatch effects.

    • Accurately determine the concentrations of the protein and peptide solutions.

    • Degas both solutions to prevent air bubbles in the calorimeter.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the peptide solution into the injection syringe.

    • Perform a series of small, sequential injections of the peptide into the protein solution.

    • Measure the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-change peaks to obtain the heat released or absorbed per injection.

    • Plot the heat change per mole of injectant against the molar ratio of the two molecules.

    • Fit the resulting binding isotherm to a suitable binding model to determine Kd, n, ΔH, and ΔS.

Fluorescence Polarization (FP) Assay for High-Throughput Screening

FP is a solution-based, homogeneous technique that is well-suited for high-throughput screening of peptide-protein interactions.[6] It measures the change in the polarization of fluorescent light emitted by a labeled peptide upon binding to a larger protein.

Protocol:

  • Peptide Labeling: Synthesize the control and azetidine-containing peptides with a fluorescent label (e.g., fluorescein or TAMRA).

  • Assay Setup:

    • In a microplate, add a fixed concentration of the fluorescently labeled peptide to a series of wells.

    • Add increasing concentrations of the protein to the wells.

    • Include control wells with only the labeled peptide (for minimum polarization) and wells with a saturating concentration of protein (for maximum polarization).

  • Measurement:

    • Excite the samples with polarized light and measure the parallel and perpendicular components of the emitted light.

    • Calculate the fluorescence polarization for each well.

  • Data Analysis:

    • Plot the fluorescence polarization as a function of the protein concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the Kd.

  • Competitive FP Assay (for unlabeled peptides):

    • Use a fixed concentration of the fluorescently labeled peptide and a concentration of the protein that gives a significant polarization signal.

    • Add increasing concentrations of the unlabeled competitor peptide (either the control or the azetidine-containing peptide).

    • Measure the decrease in fluorescence polarization as the unlabeled peptide displaces the labeled peptide.

    • Determine the IC50 value, which can be converted to a Ki (inhibition constant).

Data Summary and Interpretation

To facilitate a clear comparison, all quantitative data should be summarized in a structured table.

PeptideModificationBinding Affinity (Kd)Association Rate (ka)Dissociation Rate (kd)ΔH (kcal/mol)-TΔS (kcal/mol)
Control PeptideNoneExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
Azetidine PeptideAzetidine at Pos XExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value

Interpretation of Results:

  • A lower Kd value for the azetidine-containing peptide indicates a higher binding affinity compared to the control.

  • Changes in ka and kd will provide insights into the kinetics of the interaction. An increase in ka suggests a faster "on-rate," while a decrease in kd indicates a slower "off-rate."

  • The thermodynamic parameters (ΔH and -TΔS) will reveal the driving forces of the binding event. A more negative ΔH indicates a more enthalpically driven interaction (stronger bonds formed), while a more favorable -TΔS suggests an entropically driven interaction (e.g., release of water molecules from the binding interface).

Conclusion

The incorporation of an azetidine ring into a peptide is a powerful strategy for modulating its conformation and enhancing its stability. While the impact on peptide-protein binding affinity is context-dependent and requires empirical determination, the principles outlined in this guide provide a strong foundation for understanding and evaluating these effects. By inducing specific turn structures and altering peptide flexibility, the azetidine ring can be used to fine-tune the binding properties of peptides for therapeutic applications. The detailed experimental protocols provided herein offer a clear path for researchers to quantitatively assess the impact of this valuable chemical modification.

References

  • Measurement of peptide binding to MHC class II molecules by fluorescence polarization. Protocols.io. [Link]

  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • Baeza, J. L., et al. (2008). Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry, 73(5), 1704–1715. [Link]

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